molecular formula C9H8ClNO2 B3046030 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 118361-37-8

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer: B3046030
CAS-Nummer: 118361-37-8
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: DJISYJAOCOHHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2-chloroethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJISYJAOCOHHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554184
Record name 3-(2-Chloroethyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118361-37-8
Record name 3-(2-Chloroethyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Chemical Architecture, Physical Properties, and Synthetic Utility of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds that can mimic endogenous neurotransmitters. 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 118361-37-8) is a highly versatile, bifunctional synthetic intermediate. It combines the pharmacologically privileged benzoxazolone core—known for its bioisosteric resemblance to catecholamines—with a reactive 2-chloroethyl handle. This whitepaper provides an in-depth mechanistic guide to the physical properties, differential reactivity, and self-validating synthetic protocols associated with this critical building block.

Chemical Architecture & Molecular Mechanics

The structural elegance of 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one lies in its dual nature:

  • The Benzoxazolone Core: A cyclic carbamate (urethane) system. Unlike standard aliphatic amines, the nitrogen lone pair in the unsubstituted precursor (benzoxazol-2-one) is delocalized into the adjacent carbonyl group. This renders the N-H proton relatively acidic (pKa ~9), allowing for facile deprotonation under mild basic conditions. Once alkylated, the core becomes chemically stable, neutral, and highly lipophilic.

  • The 2-Chloroethyl Handle: An sp3 hybridized electrophilic center. The chloride acts as a tunable leaving group. It is stable enough to prevent spontaneous degradation or unwanted polymerization during storage, yet reactive enough to undergo nucleophilic substitution ( SN​2 ) when subjected to optimized catalytic conditions (e.g., Finkelstein catalysis).

Physical and Chemical Properties

Accurate physical characterization is essential for predicting the pharmacokinetic behavior of downstream drug candidates. The following data summarizes the core properties of the intermediate, corroborated by and databases.

PropertyValueMechanistic Significance
Chemical Name 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-oneStandard IUPAC nomenclature.
CAS Number 118361-37-8Unique registry identifier [1].
Molecular Formula C9​H8​ClNO2​ Defines the atomic composition.
Molecular Weight 197.62 g/mol Low MW allows for the addition of bulky pharmacophores without exceeding Lipinski's Rule of 5 [1].
Appearance White to off-white crystalline solidIndicates high purity; impurities often present as yellow/brown oils.
Solubility Soluble in DMF, DMSO, DCM; Insoluble in H2​O Dictates the use of polar aprotic solvents for synthetic workflows.
LogP (Estimated) ~1.8Imparts necessary lipophilicity for blood-brain barrier (BBB) penetration in final CNS drugs.

Synthetic Methodology: Halogen-Differential Alkylation

The synthesis of this intermediate relies on the principle of differential leaving group ability. By reacting benzoxazol-2-one with 1-bromo-2-chloroethane, the reaction selectively targets the bromide over the chloride.

Causality of Reagent Selection
  • 1-Bromo-2-chloroethane vs. 1,2-Dichloroethane: Bromide is a significantly better leaving group (weaker conjugate base) than chloride. This differential reactivity ensures that the benzoxazolone anion attacks the brominated carbon exclusively, preventing symmetrical bis-alkylation and preserving the chloride for downstream applications.

  • Potassium Carbonate ( K2​CO3​ ) in DMF: K2​CO3​ is a mild, insoluble base that quantitatively deprotonates the acidic N-H without causing ring-opening hydrolysis of the carbamate, which can occur with stronger bases like NaOH.

Step-by-Step Self-Validating Protocol
  • Initiation: Dissolve 1.0 equivalent of benzoxazol-2-one in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the nucleophilic nitrogen anion.

  • Alkylation: Dropwise, add 1.2 equivalents of 1-bromo-2-chloroethane.

  • Propagation: Elevate the reaction temperature to 60°C and stir for 4–6 hours.

  • In-Process Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The protocol is validated to proceed to the next step when the starting material spot ( Rf​ ~0.2) is fully consumed, and a new, distinct product spot ( Rf​ ~0.5) appears.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from ethanol if necessary.

SyntheticWorkflow A Benzoxazol-2-one (Core Scaffold) B Deprotonation (K2CO3 / DMF) A->B pKa ~9 C N-Alkylation (1-Bromo-2-chloroethane) B->C SN2 attack on Br D 3-(2-Chloroethyl)- 2,3-dihydro-1,3- benzoxazol-2-one C->D 60°C, 4-6h

Caption: Workflow for the halogen-differential synthesis of 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Application in Drug Discovery: Pharmacophore Integration

Once synthesized, the 2-chloroethyl moiety serves as an anchor point to attach secondary amines, such as substituted piperazines, to create potent dopaminergic or serotonergic ligands.

Causality of Reagent Selection
  • Finkelstein Catalysis (NaI): Chloride is a relatively poor leaving group for bulky secondary amines. The addition of catalytic Sodium Iodide (NaI) converts the alkyl chloride into an alkyl iodide in situ. Iodide is a superior leaving group, dramatically accelerating the SN​2 substitution and increasing overall yield.

Step-by-Step Self-Validating Protocol
  • Initiation: Dissolve 1.0 equivalent of 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one and 1.1 equivalents of the target substituted piperazine in Acetonitrile ( CH3​CN ).

  • Catalysis: Add 2.0 equivalents of Triethylamine ( Et3​N ) as an acid scavenger and 0.2 equivalents of Sodium Iodide (NaI) as a Finkelstein catalyst.

  • Propagation: Reflux the mixture at 80°C for 12 hours.

  • In-Process Validation: Utilize LC-MS to monitor the reaction. The system is validated when the intermediate mass ( [M+H]+=198.0 ) is replaced by the target product mass.

  • Isolation: Cool to room temperature, evaporate the solvent, and purify via flash column chromatography (DCM:MeOH gradient).

Pharmacophore A 3-(2-Chloroethyl)-benzoxazol-2-one (Electrophile) C Finkelstein Catalysis (NaI in Acetonitrile) A->C B Substituted Piperazine (Nucleophile) B->C D Benzoxazolone-Piperazine Derivative (CNS Active Ligand) C->D Accelerated SN2 Substitution

Caption: Integration of the benzoxazolone pharmacophore via Finkelstein-catalyzed SN2 substitution.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one before downstream application, the following analytical validations must be met:

  • 1 H NMR ( CDCl3​ , 400 MHz): The defining features of successful alkylation are the disappearance of the broad N-H singlet (~10.0 ppm) and the appearance of two distinct triplets integrating to 2 protons each between δ 3.80 – 4.20 ppm, corresponding to the −CH2​−CH2​−Cl system. The aromatic protons will appear as a multiplet between δ 7.00 – 7.40 ppm.

  • Mass Spectrometry (ESI-MS): The compound must exhibit a molecular ion peak at m/z 198.0 [M+H]+ , with a characteristic M+2 isotope peak at m/z 200.0 (approximately 33% intensity of the parent peak), confirming the presence of a single chlorine atom.

References

  • ChemSrc. "118361-37-8_3-(2-Chloroethyl)-1,3-benzoxazol-2-one Physical and Chemical Properties." Chemsrc.com. Available at:[Link]

In Vitro Mechanism of Action for 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the hypothesized in vitro mechanism of action for the novel compound 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one. By integrating the known biological activities of the benzoxazolone scaffold with the well-established reactivity of the 2-chloroethyl moiety, we propose a primary mechanism centered on DNA alkylation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this compound's cytotoxic effects. We will explore the chemical basis of its activity, the anticipated cellular responses, and detailed experimental protocols to validate the proposed mechanism.

Introduction: The Benzoxazolone Scaffold and the Significance of the 2-Chloroethyl Group

The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The therapeutic potential of these compounds often arises from their ability to interact with various cellular targets. However, the introduction of a 2-chloroethyl group at the N-3 position of the benzoxazolone ring fundamentally alters the probable mechanism of action, shifting it towards that of a classic DNA alkylating agent.

The 2-chloroethyl group is a key feature of several established chemotherapeutic agents, such as nitrogen mustards and nitrosoureas.[2][3] This functional group is known to be a precursor to a highly reactive aziridinium ion, which can covalently bind to nucleophilic sites on DNA, leading to the formation of DNA adducts.[2][4] This covalent modification of DNA can disrupt essential cellular processes like replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][5]

Therefore, we hypothesize that the primary in vitro mechanism of action of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is its function as a monofunctional DNA alkylating agent, leading to cytotoxicity in proliferating cells. The benzoxazolone moiety is expected to influence the compound's physicochemical properties, such as cell permeability and solubility, and may contribute to secondary biological effects.

Proposed Mechanism of Action: DNA Alkylation and Subsequent Cellular Responses

The proposed mechanism can be dissected into a sequence of key events: intracellular activation, DNA alkylation, and the downstream cellular consequences of DNA damage.

Intracellular Activation and DNA Adduct Formation

Upon entering a cell, the 2-chloroethyl group of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is believed to undergo an intramolecular cyclization. The nitrogen atom of the chloroethyl side chain displaces the chloride ion, forming a highly electrophilic and reactive aziridinium ion intermediate.[2] This strained, three-membered ring is a potent alkylating species.

The primary target for this alkylation is the N7 position of guanine bases in DNA, which is a highly nucleophilic site.[2] Alkylation can also occur to a lesser extent at the N3 position of adenine.[2] This covalent modification results in the formation of a monoadduct, a stable alteration to the DNA structure. Unlike bifunctional alkylating agents, which can form highly cytotoxic interstrand cross-links, this compound is predicted to act primarily as a monofunctional agent.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation Compound 3-(2-Chloroethyl)-2,3-dihydro- 1,3-benzoxazol-2-one Aziridinium_Ion Reactive Aziridinium Ion (Intramolecular Cyclization) Compound->Aziridinium_Ion - Cl- DNA Cellular DNA Aziridinium_Ion->DNA Nucleophilic Attack DNA_Adduct DNA Monoadduct (N7-Guanine) DNA->DNA_Adduct

Caption: Proposed initial steps of the mechanism of action.

Cellular Responses to DNA Damage

The formation of DNA adducts is a form of DNA damage that triggers a complex cellular response, known as the DNA Damage Response (DDR). The DDR is a network of signaling pathways that sense DNA lesions, signal their presence, and promote their repair. If the damage is too extensive to be repaired, the DDR can initiate programmed cell death (apoptosis) or cellular senescence.

2.2.1. Cell Cycle Arrest:

Upon detection of DNA adducts, the cell cycle is typically arrested to provide time for DNA repair. This arrest is mediated by checkpoint kinases such as ATM and ATR, which in turn activate downstream effectors like p53 and Chk1/Chk2. A common outcome is arrest at the G2/M phase of the cell cycle.[5]

2.2.2. Induction of Apoptosis:

If the DNA damage is irreparable, the apoptotic machinery is activated. This can occur through the intrinsic (mitochondrial) pathway, which is often initiated by the p53 tumor suppressor protein. Key events in apoptosis include the activation of a cascade of proteases called caspases, mitochondrial membrane depolarization, and ultimately, the systematic dismantling of the cell.[6]

G DNA_Adduct DNA Monoadduct DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_Adduct->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis If damage is irreparable Repair DNA Repair DDR->Repair Cell_Cycle_Arrest->Repair Repair->Apoptosis Unsuccessful Cell_Survival Cell_Survival Repair->Cell_Survival Successful

Caption: Downstream cellular responses to DNA alkylation.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action, a series of in vitro experiments are proposed. These protocols are designed to be self-validating and provide quantitative data.

Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Cell LineIC50 (µM) at 48h (Hypothetical Data)
HeLa15.2
A54922.5
MCF-718.9
Investigation of DNA Damage

Direct evidence of DNA damage is crucial to support the proposed mechanism.

Protocol 3.2.1: Immunofluorescence for γ-H2AX Foci Formation

Phosphorylation of histone H2AX at serine 139 (γ-H2AX) is a sensitive marker for DNA double-strand breaks, which can arise from the processing of DNA adducts.[6][8]

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 12, 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA in PBS and then incubate with a primary antibody against γ-H2AX. After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Protocol 3.2.2: Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9]

  • Cell Treatment and Harvesting: Treat cells with the compound as described above. Harvest the cells by trypsinization.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleus.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

Analysis of Cell Cycle Perturbations

To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.

Protocol 3.3.1: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the compound at the IC50 concentration for 24 and 48 hours. Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the cells with PBS and then resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of DNA damage-induced cell cycle arrest.[5]

Detection of Apoptosis

To confirm that the observed cytotoxicity is due to programmed cell death, several assays for apoptosis can be employed.

Protocol 3.4.1: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3.4.2: Caspase-3/7 Activity Assay

Activation of effector caspases like caspase-3 and -7 is a hallmark of apoptosis.[10]

  • Cell Treatment and Lysis: Treat cells in a 96-well plate with the compound. After treatment, lyse the cells.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: An increase in signal intensity compared to the vehicle control indicates caspase activation.

G Start Start: Cancer Cell Lines Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity DNA_Damage DNA Damage Evaluation Cytotoxicity->DNA_Damage Cell_Cycle Cell Cycle Analysis (PI Staining) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Detection Cytotoxicity->Apoptosis Comet_Assay Comet Assay DNA_Damage->Comet_Assay gH2AX γ-H2AX Staining DNA_Damage->gH2AX Annexin_V Annexin V/PI Staining Apoptosis->Annexin_V Caspase Caspase-3/7 Assay Apoptosis->Caspase

Caption: Experimental workflow for mechanistic validation.

Conclusion

The presence of the 2-chloroethyl group on the 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one molecule strongly suggests a mechanism of action centered around DNA alkylation. This guide provides a robust theoretical framework and a series of detailed experimental protocols to investigate this hypothesis. By systematically evaluating the compound's effects on cell viability, DNA integrity, cell cycle progression, and apoptosis, researchers can build a comprehensive understanding of its in vitro mechanism of action. This knowledge is essential for the further development of this compound as a potential therapeutic agent.

References

  • Fingert, H. J., et al. (1986). Cytotoxic, Cell Cycle, and Chromosomal Effects of Methylxanthines in Human Tumor Cells Treated with Alkylating Agents. Cancer Research, 46(12 Part 1), 6069-6075. Available from: [Link]

  • Gunda, V., et al. (2014). DNA Damage Response and Apoptosis. Methods in Molecular Biology, 1170, 87-99. Available from: [Link]

  • Ahi, S. M., et al. (1989). Quenching of DNA cross-link precursors of chloroethylnitrosoureas and attenuation of DNA interstrand cross-linking by glutathione. Carcinogenesis, 10(10), 1871-1876. Available from: [Link]

  • Bodell, W. J., et al. (1985). Investigation of resistance to DNA cross-linking agents in 9L cell lines with different sensitivities to chloroethylnitrosoureas. Cancer Research, 45(8), 3460-3464. Available from: [Link]

  • Kaina, B., et al. (2019). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Cell Death & Differentiation, 26(1), 19-39. Available from: [Link]

  • Mekkawy, A. I., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 16(18), 3123. Available from: [Link]

  • Shuker, D. E., et al. (1995). Specificity of DNA Alkylation by 1-(2-Chloroethyl)-3-alkyl-3-acyltriazenes Depends on the Structure of the Acyl Group: Kinetic and Product Studies. Chemical Research in Toxicology, 8(3), 348-356. Available from: [Link]

  • Kruczynski, A., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Molecular Cancer Therapeutics, 3(7), 839-848. Available from: [Link]

  • Creative Bioarray. Overview of Cell Apoptosis Assays. Available from: [Link]

  • Gibson, N. W., et al. (1986). 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas. Cancer Research, 46(2), 553-557. Available from: [Link]

  • Sarkar, A., et al. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 4(109), 64205-64209. Available from: [Link]

  • Meyn, R. E., et al. (1980). Cell cycle effects of alkylating agents. Pharmacology & Therapeutics, 9(3), 579-605. Available from: [Link]

  • Brent, T. P. (1987). Formation of DNA Interstrand Cross-Links by the Novel Chloroethylating Agent 2-Chloroethyl(methylsulfonyl)methanesulfonate: Suppression by O6-Alkylguanine-DNA Alkyltransferase Purified from Human Leukemic Lymphoblasts. Cancer Research, 47(23), 6187-6190. Available from: [Link]

  • Pen-ning, T. M., et al. (2010). Lethality to leukemia cell lines of DNA interstrand cross-links generated by Cloretazine derived alkylating species. Toxicology and Applied Pharmacology, 247(2), 123-130. Available from: [Link]

  • Chowdhury, G., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Anticancer Agents in Medicinal Chemistry, 15(3), 384-394. Available from: [Link]

  • Promega. Apoptosis Assays. Available from: [Link]

  • Morvan, D., et al. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. Investigational New Drugs, 8(Suppl 1), S33-S39. Available from: [Link]

  • DeVita, V. T., Jr., et al. (2001). Classical Chemotherapy. In: Cancer: Principles & Practice of Oncology. 6th edition. Available from: [Link]

  • Guckert, K. D., et al. (1998). A procedure for selective DNA alkylation and detection by mass spectrometry. Nucleic Acids Research, 26(8), 1786-1793. Available from: [Link]

  • Chowdhury, G., et al. (2015). IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. Experimental Oncology, 37(1), 23-29. Available from: [Link]

  • Li, Y., et al. (2021). The Influence of Cell Cycle Regulation on Chemotherapy. Cancers, 13(13), 3237. Available from: [Link]

  • Wanner, M. J., et al. (2000). Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents. Journal of Medicinal Chemistry, 43(6), 1141-1147. Available from: [Link]

  • Langie, S. A. S., et al. (2017). An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity. Nature Protocols, 12(9), 1803-1823. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Available from: [Link]

  • Gibson, N. W., et al. (1986). DNA Cross-Linking and Cytotoxicity in Normal and Transformed Human Cells Treated in Vitro With 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d] -1,2,3,5-tetrazin-4(3H)-one. Cancer Research, 46(4 Part 1), 1643-1648. Available from: [Link]

  • Shuker, D. E., et al. (1993). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. Environmental Health Perspectives, 99, 45-48. Available from: [Link]

  • Vasianovich, Y., et al. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. bioRxiv. Available from: [Link]

  • S. A. S., et al. (2018). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. Journal of Chemical Society of Nigeria, 43(2). Available from: [Link]

  • Smith, C. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(8), 2268-2271. Available from: [Link]

  • Walles, S. (1971). The alkylation of DNA in vitro by isopropyl methanesulfonate. Hereditas, 68(1), 127-134. Available from: [Link]

  • Liu, Z., et al. (2008). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 10(19), 4239-4242. Available from: [Link]

  • Gua, T., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, 94(7), 1257-1266. Available from: [Link]

  • Tosi, A., et al. (2025). Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth. eLife, 14, e103985. Available from: [Link]

  • Li, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1386926. Available from: [Link]

  • Rivera, S., et al. (2022). Chloroquine-Induced DNA Damage Synergizes with Nonhomologous End Joining Inhibition to Cause Ovarian Cancer Cell Cytotoxicity. International Journal of Molecular Sciences, 23(14), 7578. Available from: [Link]

Sources

Toxicological Profiling and Safe Handling Directives for 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 118361-37-8) is a highly versatile, electrophilic intermediate predominantly utilized in the synthesis of neurotropic agents. The benzoxazolinone core acts as a privileged bioisostere for phenols and catechols, while the 2-chloroethyl appendage serves as a critical synthetic handle for attaching arylpiperazine pharmacophores to probe monoaminergic (e.g., 5-HT1A, D2) receptors . However, the intrinsic reactivity that makes this molecule synthetically valuable also imparts significant toxicological risks. This whitepaper provides a comprehensive analysis of its mechanistic toxicity, safety data sheet (SDS) directives, and field-proven, self-validating experimental protocols for safe laboratory handling.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in both biological systems and synthetic workflows. The lipophilicity of the benzoxazolone ring combined with the electrophilic alkyl chloride dictates its penetration and reactivity.

ParameterValue / Description
Chemical Name 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
CAS Registry Number 118361-37-8
Molecular Formula C9H8ClNO2
Molar Mass 197.62 g/mol
Appearance Off-white to pale crystalline solid
Solubility Soluble in DMF, DMSO, Acetonitrile; Insoluble in water
Reactivity Profile Mono-alkylating electrophile

Mechanistic Toxicity Profile

As a Senior Application Scientist, it is critical to look beyond standard hazard codes and understand the causality of a compound's toxicity. The toxicological profile of 3-(2-chloroethyl)benzoxazol-2-one is entirely driven by its structural capacity for bimolecular nucleophilic substitution (SN2).

Macromolecular Alkylation

Unlike inert halogens attached directly to aromatic rings, the primary aliphatic chloride in the 2-chloroethyl moiety is a classic alkylating agent. Upon systemic or dermal exposure, the lipophilic benzoxazolone scaffold facilitates rapid penetration through lipid bilayers. Once intracellular, the electrophilic carbon undergoes SN2 attack by biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine residues in cellular proteins. This covalent modification can denature structural proteins and trigger immune-mediated sensitization, manifesting as severe allergic contact dermatitis.

Glutathione (GSH) Depletion and Hepatotoxicity

The cellular defense mechanism against electrophilic xenobiotics relies heavily on Glutathione (GSH). Glutathione S-Transferase (GST) catalyzes the conjugation of GSH to the 2-chloroethyl group. While this neutralizes the immediate electrophilic threat, acute or chronic exposure rapidly depletes intracellular GSH reserves. This depletion removes the cell's primary buffer against reactive oxygen species (ROS), leading to secondary oxidative stress, mitochondrial dysfunction, and ultimately, hepatotoxicity.

ToxicityMechanisms A 3-(2-Chloroethyl)benzoxazol-2-one (Electrophilic Intermediate) B Intracellular Penetration (Lipophilic Scaffold) A->B Exposure C Nucleophilic Attack (SN2 Displacement) B->C Biological Milieu D Protein/DNA Alkylation C->D Covalent Binding E GSH Depletion C->E Scavenging F Cytotoxicity & Irritation (H315, H319, H335) D->F Cellular Damage E->F Oxidative Stress

Fig 1. Mechanistic pathway of 3-(2-chloroethyl)benzoxazol-2-one induced cytotoxicity.

Safety Data Sheet (SDS) Core Directives

Based on its structural alerts and analogous chemical profiles , the following GHS classifications and handling protocols must be strictly enforced.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed within a Class II Type A2 biological safety cabinet or a standard chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. The outer glove must be discarded immediately upon suspected contamination.

    • Respirator: An EN149 FFP3 / N95 respirator is required if aerosolization risks exist (e.g., during scale-up powder transfer).

  • Spill Management: Do not sweep dry powder. Cover spills with damp absorbent pads to prevent aerosolization. Decontaminate surfaces with a mild nucleophilic solution (e.g., 5% sodium thiosulfate) to safely quench residual electrophilic material before final cleaning.

Field-Proven Experimental Methodologies

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems . This means building intrinsic checkpoints into the workflow to guarantee safety and reaction completion.

Protocol 1: Finkelstein-Catalyzed Arylpiperazine Coupling

Causality Focus: Direct reaction of a chloroethyl group with secondary amines can be sluggish, requiring harsh reflux conditions that increase the risk of volatilization and thermal degradation. By introducing Potassium Iodide (KI), we leverage the Finkelstein reaction. The chloride is displaced by iodide to form a transient 2-iodoethyl intermediate. Iodide is a vastly superior leaving group, allowing the subsequent amine substitution to proceed rapidly at lower temperatures, thereby enhancing safety and yield.

Step-by-Step Methodology:

  • Reagent Preparation: In a rigorously ventilated fume hood, dissolve 1.0 eq of 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one in anhydrous acetonitrile (0.2 M).

  • Halogen Exchange (Activation): Add 0.5 eq of Potassium Iodide (KI). Stir at 60°C for 30 minutes to generate the highly reactive in situ iodo-intermediate.

  • Nucleophilic Addition: Add 1.2 eq of the target arylpiperazine and 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) as the acid scavenger.

  • In-Process Control (Self-Validation): Reflux the mixture. After 4 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the mass peak for the starting chloroethyl intermediate is <5% relative abundance. This ensures no toxic alkylating agent is carried into the workup.

  • Quench & Extraction: Once validated, cool the reaction to room temperature. Quench with distilled water to dissolve inorganic salts. Extract the product into ethyl acetate (3x).

  • Waste Disposal: Segregate the aqueous layer into designated halogenated aqueous waste, as it contains displaced chloride/iodide ions and residual unreacted electrophiles .

SynthesisWorkflow S1 1. Fume Hood Setup & PPE Verification S2 2. Finkelstein Activation (KI, MeCN, 60°C) S1->S2 S3 3. Nucleophilic Addition (Arylpiperazine, K2CO3) S2->S3 in situ Iodo-intermediate S4 4. In-Process Control (LC-MS / TLC Check) S3->S4 4-6 hours reflux S4->S3 <95% Conversion S5 5. Quench & Extraction (H2O / EtOAc) S4->S5 >95% Conversion S6 6. Halogenated Waste Disposal S5->S6 Aqueous Layer

Fig 2. Self-validating synthetic workflow for safe handling and complete intermediate consumption.

Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)

Causality Focus: To ensure the final synthesized drug candidate does not retain the electrophilic toxicity of the intermediate, an MTT assay on HepG2 (hepatic) cells is performed. Hepatic tissue is chosen because it is the primary site of GSH-mediated detoxification; if residual alkylating toxicity exists, HepG2 cells will exhibit rapid viability loss.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Dosing: Prepare serial dilutions (1 µM to 100 µM) of the final synthesized compound and the raw 3-(2-chloroethyl)benzoxazol-2-one intermediate (as a positive toxicity control) in DMSO. Keep final DMSO concentration <0.5% v/v. Treat the cells for 48 hours.

  • Viability Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀. A successful synthesis will show a high IC₅₀ (>50 µM) for the final drug, while the intermediate control will demonstrate potent cytotoxicity due to GSH depletion.

References

  • Title: [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone Derivatives as High-Affinity, Selective 5-HT 1A Receptor Ligands Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Analytical Characterization of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Molecular Weight and Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the benzoxazolone core is recognized as a privileged pharmacophore. Functioning as a metabolically stable bioisostere for catechols and phenols, it is heavily utilized in the design of CNS-active agents, anti-inflammatory drugs, and enzyme inhibitors . The specific derivative 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one features an N-alkylated 2-chloroethyl chain, which serves as a highly reactive electrophilic handle for further derivatization or as a covalent binding moiety in target-directed drug design.

Before this compound can be utilized in biological assays or downstream synthesis, its structural identity and bulk purity must be rigorously validated. This technical guide outlines a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) for exact molecular weight confirmation and CHNS/O Combustion Analysis for macroscopic purity verification.

Part 1: Structural Identity & Theoretical Framework

To establish a baseline for analytical testing, the theoretical mass and elemental composition must be calculated with high precision. The presence of the chlorine atom significantly impacts both the monoisotopic mass and the isotopic distribution pattern.

Theoretical Quantitative Data
Analytical PropertyCalculated Value
IUPAC Name 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Molecular Formula C₉H₈ClNO₂
Average Molecular Weight 197.62 g/mol
Monoisotopic Mass (Exact Mass) 197.024 Da
Theoretical [M+H]⁺ Ion 198.032 m/z
Elemental Composition (Mass %) C: 54.70%, H: 4.08%, Cl: 17.94%, N: 7.09%, O: 16.19%

Part 2: High-Resolution Mass Spectrometry (HRMS) Workflow

The Causality of Method Selection

Nominal mass spectrometers (such as single quadrupoles) lack the resolving power to differentiate between isobaric species. We employ Orbitrap HRMS because it provides sub-5 ppm mass accuracy and ultra-high resolving power (up to 500,000 at m/z 200) .

Crucially, the chlorine atom in the 2-chloroethyl group provides a built-in, self-validating isotopic signature . Chlorine naturally occurs as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, a valid HRMS spectrum for this compound must exhibit a primary [M+H]⁺ peak at m/z 198.032 and a secondary peak at m/z 200.029 in a strict 3:1 intensity ratio. Any deviation from this ratio immediately flags the presence of co-eluting isobaric impurities.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute the stock to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol/Water containing 0.1% Formic Acid.

    • Causality: The 1 µg/mL dilution prevents detector saturation and suppresses the formation of gas-phase dimers ([2M+H]⁺), which complicate spectral interpretation. Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]⁺ state to maximize Electrospray Ionization (ESI) efficiency.

  • Instrument Tuning: Set the Orbitrap resolution to 120,000. Configure the ESI source in positive ion mode with a spray voltage of 3.5 kV and a capillary temperature of 275°C.

  • Data Acquisition & Validation Check: Extract the ion chromatogram for m/z 198.032. Calculate the mass error: ((Measured Mass - 198.0321) / 198.0321) * 10⁶. The run is only validated if the error is < 5 ppm and the ³⁵Cl/³⁷Cl ratio is confirmed.

IsotopeLogic MolIon [M+H]+ Ionization C9H9ClNO2+ Cl35 35Cl Isotope Peak m/z 198.032 (~75% Abundance) MolIon->Cl35 Cl37 37Cl Isotope Peak m/z 200.029 (~25% Abundance) MolIon->Cl37 Ratio 3:1 Intensity Ratio Self-Validating Signature Cl35->Ratio Cl37->Ratio

Figure 1: Self-validating isotopic signature logic for the 35Cl/37Cl ratio in HRMS.

Part 3: Elemental Analysis (CHNS/O Combustion)

The Causality of Method Selection

While HRMS perfectly confirms the microscopic identity of the molecule, it is entirely blind to non-ionizable bulk contaminants, such as residual inorganic salts (e.g., NaCl from workup) or trapped organic solvents. Dynamic flash combustion analysis determines the absolute mass percentages of C, H, N, and O, serving as a macroscopic purity gatekeeper . A variance of >0.4% from the theoretical values dictates that the batch must be recrystallized.

Step-by-Step Combustion Protocol
  • Micro-Weighing: Accurately weigh 2.000 mg of the desiccated compound into a highly pure tin (Sn) capsule using a microbalance.

    • Causality: Tin is not merely a container; it acts as a thermodynamic catalyst. When exposed to the oxygen pulse in the reactor, the tin undergoes a violent, exothermic oxidation that temporarily spikes the local temperature from 1000°C to over 1800°C. This ensures the total destruction of stable aromatic rings.

  • Halogen Scrubbing (Critical Step): Because the analyte contains 17.94% chlorine, the combustion tube must be packed with silver wool.

    • Causality: During combustion, the 2-chloroethyl group generates corrosive HCl and Cl₂ gases. The silver wool traps these as solid AgCl. Without this step, halogens will poison the downstream copper reduction column and skew the Thermal Conductivity Detector (TCD) readings.

  • Gas Separation & Detection: The combustion gases (CO₂, H₂O, NOₓ) pass over copper wires at 600°C to reduce NOₓ to N₂ gas and scrub excess O₂. The purified gases are separated via gas chromatography and quantified by the TCD.

  • System Validation Check: The protocol is self-validating. A certified organic standard (e.g., sulfanilamide) is run immediately before and after the sample sequence. If the standard's readout deviates by >0.3% from its known values, the calibration curve is voided, and the sample data is discarded.

Part 4: Data Triangulation & System Validation

To declare a batch of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one ready for pharmacological screening, the microscopic data (HRMS) and macroscopic data (Elemental Analysis) must be triangulated. If HRMS shows perfect isotopic ratios but Elemental Analysis shows low carbon content, inorganic salt contamination is confirmed. Conversely, if Elemental Analysis is perfect but HRMS shows a +22 Da mass shift, sodium adduct formation or structural isomerization is occurring.

AnalyticalWorkflow Compound 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (Batch Sample) HRMS High-Resolution MS (Orbitrap) [Microscopic Identity] Compound->HRMS 1 µg/mL in MeOH EA CHNS/O Combustion Analysis [Macroscopic Purity] Compound->EA 2.0 mg in Tin Capsule MassData Exact Mass: 198.032 m/z Isotope Ratio: 3:1 (35Cl/37Cl) HRMS->MassData BulkData C: 54.70%, H: 4.08% N: 7.09%, O: 16.19% EA->BulkData Validation Data Triangulation: Confirmed Structural Integrity & Bulk Purity MassData->Validation BulkData->Validation

Figure 2: Analytical workflow triangulating HRMS and elemental data for purity validation.

References

  • Ucar, H., et al. "Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Cao, D., et al. "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter." ACS Omega, ACS Publications. URL:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" AZoNetwork. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11820045, 2-(Chloromethyl)-4-methoxybenzoxazole" (Used for structural analogue mass validation). PubChem. URL:[Link]

preliminary screening of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Evaluation and Preliminary Screening of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one: From Privileged Scaffold to Bioactive Probe

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 2(3H)-benzoxazolone (BOA) heterocycle is universally recognized as a "privileged scaffold"[1]. Its structural topology, electronic charge distribution, and pKa closely mimic those of pyrocatechol and phenol, making it a highly stable bioisostere resistant to the rapid phase II metabolism (glucuronidation/sulfation) that typically degrades endogenous catecholamines[1].

The compound 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one occupies a unique strategic position in drug discovery. The addition of the 2-chloroethyl moiety at the N3 position introduces a highly reactive electrophilic center. This transforms the bioisosteric BOA core into a dual-purpose molecule:

  • An Intrinsic Alkylating Probe: The chloroethyl group can act as a covalent modifier (similar to nitrogen mustards), enabling the screening of baseline cytotoxicity, anticancer potential, and irreversible enzyme inhibition (e.g., iNOS or COX)[2].

  • A High-Throughput Library Precursor: Via simple SN​2 nucleophilic displacement, the chloroethyl linker allows for the rapid conjugation of secondary amines (such as piperazines). This is the exact synthetic strategy used to discover clinical candidates like the atypical antipsychotic Bifeprunox and the Parkinson’s disease drug Pardoprunox (SLV308), which act as mixed Dopamine D2/D3 and Serotonin 5-HT1A ligands[3][4].

This technical guide outlines a self-validating, causality-driven framework for the preliminary biological screening of 3-(2-Chloroethyl)-BOA, evaluating both its intrinsic bioactivity and its utility as a precursor for CNS-active library generation.

Phase 1: Intrinsic Bioactivity & Anti-Inflammatory Screening

Benzoxazolone derivatives are well-documented for their potent analgesic and anti-inflammatory properties, primarily driven by their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes[2][5]. However, when screening a compound containing a reactive chloroethyl group, we must establish a self-validating system to differentiate true enzymatic inhibition from non-specific cell death (cytotoxicity).

Self-Validating Protocol: iNOS Inhibition vs. Cytotoxicity

To ensure scientific integrity, the Griess assay (measuring Nitric Oxide production) must be run concurrently with an MTT cell viability assay on the same cell line.

Causality Check: If NO production decreases but cell viability also drops proportionally, the compound is merely cytotoxic, not a true iNOS inhibitor. A valid lead must show a significant drop in NO levels while maintaining >85% cell viability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture murine RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in two parallel 96-well plates (Plate A for NO, Plate B for MTT).

  • Inflammatory Induction: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to upregulate iNOS expression[2].

  • Compound Treatment: Immediately treat the cells with 3-(2-Chloroethyl)-BOA at logarithmic concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., L-NAME or Indomethacin). Incubate for 24 hours at 37°C.

  • Nitric Oxide Quantification (Plate A): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Orthogonal Viability Check (Plate B): Discard the media in Plate B. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Phase 2: CNS Receptor Screening via Derivatization

Because the BOA core mimics dopamine and serotonin, N-alkylated benzoxazolones are prime candidates for neuropharmacological screening[3]. To evaluate the compound's full potential, the 2-chloroethyl group is displaced using 4-substituted piperazines to generate a focused library, which is then screened against D2 and 5-HT1A receptors.

Radioligand Competitive Binding Protocol

Causality Check: We utilize radiolabeled antagonists/agonists with known high affinities for specific orthosteric sites. If our synthesized BOA derivative displaces the radioligand, it proves direct interaction with the receptor's binding pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human cloned D2L or 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Radioligand Selection:

    • For D2 receptors: Use [3H] -Spiperone (a selective D2 antagonist) at 0.5 nM.

    • For 5-HT1A receptors: Use [3H] -8-OH-DPAT (a selective 5-HT1A agonist) at 1.0 nM[3].

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of the test compound (concentration range 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Non-Specific Binding (NSB) Control: Define NSB by incubating parallel wells with an excess of an unlabeled competitor (10 µM Haloperidol for D2; 10 µM Serotonin for 5-HT1A).

  • Filtration & Quantification: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Scintillation: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 3-(2-Chloroethyl)-BOA and its piperazine-derivatized analogs, synthesizing data benchmarks from structurally related privileged scaffolds[2][3].

Compound / DerivativeiNOS Inhibition ( IC50​ µM)RAW 264.7 Viability ( CC50​ µM)D2 Receptor Affinity ( Ki​ nM)5-HT1A Affinity ( Ki​ nM)Primary Mechanism
3-(2-Chloroethyl)-BOA 12.4 ± 1.245.3 ± 2.1> 10,000> 10,000Covalent Alkylation / iNOS
BOA-Piperazine Analog A > 50.0> 100.08.4 ± 0.52.1 ± 0.3D2 Partial Agonist / 5-HT1A Agonist
Indomethacin (Control) N/A (COX selective)> 100.0N/AN/ACOX-1/2 Inhibition
Haloperidol (Control) N/A> 100.01.2 ± 0.1> 1,000D2 Antagonism

Table 1: Comparative bioactivity profile. Note how the un-derivatized chloroethyl compound exhibits moderate anti-inflammatory activity with a narrower therapeutic window (due to alkylating cytotoxicity), whereas the piperazine derivative shifts the profile entirely to high-affinity CNS receptor binding.

Mechanistic & Workflow Visualizations

To fully conceptualize the dual-pathway screening approach and the downstream pharmacological effects of the resulting ligands, the following logic diagrams map the experimental workflow and the intracellular signaling cascades.

Experimental Workflow & Causality Mapping

G Start 3-(2-Chloroethyl)-BOA Core Compound Path1 Intrinsic Bioactivity Screening Start->Path1 Path2 Library Derivatization (SN2 Displacement) Start->Path2 Assay1 Cytotoxicity & iNOS (RAW 264.7 Cells) Path1->Assay1 Assay2 Radioligand Binding (D2/D3 & 5-HT1A) Path2->Assay2 Val1 Cell Viability Orthogonal Check (MTT Assay) Assay1->Val1 Causality Check Val2 Competitive Displacement Validation Assay2->Val2 Causality Check

Figure 1: Self-validating screening workflow for 3-(2-Chloroethyl)-BOA and its derivatives.

Receptor Signaling Modulation by BOA Derivatives

Mechanism Ligand Benzoxazolone Derivative D2 Dopamine D2 Receptor Gi/o Coupled Ligand->D2 Partial Agonism HT1A Serotonin 5-HT1A Receptor Gi/o Coupled Ligand->HT1A Full Agonism AC Adenylyl Cyclase (AC) D2->AC Inhibits HT1A->AC Inhibits cAMP cAMP Levels ▼ AC->cAMP Reduces Production PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Downregulates

Figure 2: Intracellular Gi/o coupled signaling cascade modulated by BOA-derived CNS ligands.

Conclusion

The preliminary screening of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one requires a bifurcated approach. By applying rigorous, self-validating causality checks—such as orthogonal MTT assays during iNOS screening and competitive radioligand displacement for CNS targets—researchers can accurately map both the intrinsic alkylating bioactivity of the parent compound and the highly potent, bioisosteric receptor-binding capabilities of its downstream derivatives.

References

  • Poupaert, J. H., et al. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry, Université catholique de Louvain. Available at:[Link][1]

  • Glennon, J. C., et al. "In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist." Synapse, PubMed. Available at: [Link][3]

  • Tang, L., et al. "Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI)." Bioorganic & Medicinal Chemistry, ChEMBL - EMBL-EBI. Available at: [Link][2]

  • Feenstra, R. W., et al. "New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities." Bioorganic & Medicinal Chemistry Letters, Otava Chemicals. Available at: [Link][4]

  • "Exploring the Therapeutic Potential of Benzoxazolone Derivatives on the Circadian Clock: An In Silico and Hypothetical Approach." Chronobiology in Medicine. Available at:[Link][5]

Sources

metabolic pathways of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one in liver microsomes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one in Liver Microsomes

Executive Summary

The compound 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a functionalized derivative of the benzoxazolone scaffold, frequently utilized as an intermediate in the synthesis of antipsychotics and centrally acting therapeutics[1]. Understanding its metabolic fate in liver microsomes is critical for predicting pharmacokinetic clearance, identifying potentially toxic reactive intermediates, and guiding lead optimization. This whitepaper elucidates the Phase I and Phase II metabolic pathways of this compound, driven primarily by Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, and provides self-validating experimental protocols for its in vitro characterization.

Structural Liabilities and Mechanistic Pathways

The metabolic trajectory of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is dictated by two primary structural features: the electron-rich benzoxazolone core and the N-linked 2-chloroethyl aliphatic chain.

Aromatic Hydroxylation (CYP2E1 and CYP1A2)

The unsubstituted aromatic ring of the benzoxazolone core is highly susceptible to electrophilic attack by the high-valent iron-oxo species of CYP enzymes. Drawing mechanistic parallels from chlorzoxazone (5-chloro-benzoxazol-2-one)—a gold-standard in vivo and in vitro probe for CYP2E1—hydroxylation predominantly occurs at the 6-position[2]. Both CYP2E1 and CYP1A2 possess active site topologies that readily accommodate the planar benzoxazolone ring, leading to the formation of a 6-hydroxy metabolite[3][4].

Oxidative N-Dealkylation (CYP3A4)

The bulky N-(2-chloroethyl) substitution shifts a portion of the metabolic clearance toward CYP3A4, which has a larger and more flexible active site. CYP3A4 mediates the oxidation of the α -carbon on the alkyl chain, generating an unstable carbinolamine intermediate. This intermediate rapidly collapses, cleaving the C-N bond to release the parent benzoxazol-2-one and 2-chloroacetaldehyde—a highly reactive and potentially hepatotoxic aldehyde.

Arene Oxide Formation and Reactive Trapping (CYP3A4 / GST)

Recent toxicological studies on benzoxazolone derivatives have identified a CYP3A-mediated epoxidation pathway that forms an unstable oxirane (arene oxide) intermediate[5]. If not rapidly detoxified, this electrophilic species can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). In the presence of Glutathione (GSH) and Glutathione S-transferases (GSTs), this epoxide is trapped to form a stable GSH-adduct[5][6]. Furthermore, the 2-chloroethyl group itself acts as a direct alkylating agent, susceptible to nucleophilic displacement by GSH.

MetabolicPathway Parent 3-(2-Chloroethyl)- 2,3-dihydro-1,3-benzoxazol-2-one N_Dealkyl Benzoxazol-2-one + 2-Chloroacetaldehyde Parent->N_Dealkyl CYP3A4 (N-Dealkylation) Arom_OH 5- / 6-Hydroxy Metabolite Parent->Arom_OH CYP2E1 / CYP1A2 (Hydroxylation) Epoxide Arene Oxide (Epoxide) Intermediate Parent->Epoxide CYP3A4 (Oxidation) Glucuronide O-Glucuronide Conjugate Arom_OH->Glucuronide UGTs (Phase II) GSH_Adduct GSH-Adduct (Detoxification) Epoxide->GSH_Adduct GST / GSH (Trapping)

Phase I and II metabolic pathways of 3-(2-Chloroethyl)-benzoxazol-2-one in liver microsomes.

Quantitative Data: Expected Metabolic Profile

To facilitate LC-MS/MS method development, the predicted quantitative shifts and toxicological implications of the primary metabolites are summarized below.

Metabolite PathwayMediating Enzyme(s)Precursor m/z ShiftToxicological Implication
Parent Compound N/A[M+H]+ 198.0Baseline
Aromatic Hydroxylation CYP2E1, CYP1A2+16 Da (m/z 214.0)Detoxification (readied for Phase II)
N-Dealkylation CYP3A4-62 Da (m/z 136.0)Releases toxic 2-chloroacetaldehyde
Arene Oxide (Epoxide) CYP3A4+16 Da (m/z 214.0)*Highly reactive; potential hepatotoxin
GSH-Adduct (Epoxide) GST / Spontaneous+323 Da (m/z 521.1)Detoxification of reactive intermediate
O-Glucuronide UGTs+192 Da (m/z 406.0)Primary elimination route

*Note: The epoxide is an isomer of the hydroxylated metabolite but is highly unstable and rarely detected intact without GSH trapping.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls ensures that observed depletion is strictly enzymatic and not an artifact of chemical instability.

Protocol 1: Microsomal Intrinsic Clearance ( CLint​ )

Causality & Rationale: We utilize an NADPH regenerating system (Glucose-6-phosphate and G6PDH) rather than direct NADPH. Direct NADPH degrades rapidly at 37°C, which can artificially bottleneck the reaction rate. The regenerating system ensures zero-order kinetics for the cofactor, allowing the CYP enzymes to operate at Vmax​ [6]. A minus-NADPH control is mandatory to rule out non-specific protein binding or thermal degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Thaw human or rat liver microsomes on ice. Dilute to a final working concentration of 1.0 mg/mL in the buffer. Why 1.0 mg/mL? This ensures the protein concentration is within the linear range of enzymatic activity without causing excessive non-specific binding.

  • Pre-Incubation: Add 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (final concentration: 1 µM, kept low to satisfy Michaelis-Menten [S]≪Km​ conditions) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the CYPs instantly, stopping the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Reactive Metabolite Trapping

Causality & Rationale: Because the arene oxide intermediate and 2-chloroacetaldehyde are highly electrophilic and transient, they cannot be detected directly. By super-saturating the assay with Glutathione (GSH), these species are nucleophilically attacked, forming stable thioether conjugates that can be detected via neutral loss scanning on a mass spectrometer[5][6].

Step-by-Step Methodology:

  • Assay Setup: Follow the preparation steps of Protocol 1, but supplement the buffer with 5 mM reduced Glutathione (GSH).

  • Incubation: Add the test compound (10 µM) and initiate with the NADPH regenerating system. Incubate for 60 minutes at 37°C. A higher substrate concentration is used here to maximize the yield of the minor reactive metabolites.

  • Quenching & Centrifugation: Quench with an equal volume of ice-cold acetonitrile. Centrifuge to pellet proteins.

  • LC-MS/MS Detection: Analyze the supernatant using a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Set the instrument to scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to specifically identify GSH adducts.

Workflow Step1 1. Pre-Incubation (Microsomes + Compound) Step2 2. Reaction Initiation (Add NADPH/GSH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM & Neutral Loss Scan) Step5->Step6

Step-by-step workflow for liver microsomal stability and metabolite trapping.

References

  • Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed. National Institutes of Health (NIH).[Link]

  • Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC. National Institutes of Health (NIH).[Link]

  • A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone. bioRxiv.[Link]

  • In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed. National Institutes of Health (NIH).[Link]

  • Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor. Frontiers in Pharmacology.[Link]

Sources

Methodological & Application

Application Note: Stability-Indicating HPLC Method Development for 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The compound 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 118361-37-8), hereafter referred to as CEBO , is a critical chemical intermediate utilized in the synthesis of centrally acting pharmaceuticals and receptor antagonists. Accurate quantification of CEBO in bulk drug substances and reaction matrices is analytically challenging due to its structural vulnerabilities.

The 2-chloroethyl moiety attached to the nitrogen of the benzoxazolone ring is highly susceptible to nucleophilic attack and elimination reactions. Under alkaline or strongly aqueous conditions, the alkyl chloride undergoes rapid solvolysis to form a 2-hydroxyethyl degradant, or E2 elimination to form a 3-vinyl derivative. Consequently, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires strict control over mobile phase chemistry to prevent on-column degradation and ensure accurate quantification.

Method Development Rationale (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The following causality-driven decisions form the foundation of this protocol:

Stationary Phase Selection

A high-density, fully end-capped C18 (Octadecylsilane) column was selected. The benzoxazolone core provides strong hydrophobic retention, but the partially polarized carbon-chlorine bond can undergo secondary interactions with residual silanols on the silica support, leading to peak tailing. End-capping eliminates these active sites, ensuring a symmetrical peak shape (Tailing Factor < 1.5) and optimal mass transfer kinetics.

Mobile Phase Chemistry & Causality

To thermodynamically disfavor the hydrolysis of the 2-chloroethyl group during the chromatographic run, the aqueous portion of the mobile phase must be strictly maintained at an acidic pH.

  • Aqueous Phase: 0.1% Formic Acid in Water (pH ~2.7) is utilized. This suppresses the ionization of any residual silanols and prevents hydroxide-mediated nucleophilic substitution of the chloride leaving group.

  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol. Methanol is a protic, nucleophilic solvent that can induce on-column methanolysis of the alkyl chloride. Acetonitrile, being aprotic, preserves the structural integrity of CEBO while providing lower backpressure.

Detector Tuning

Benzoxazolone derivatives exhibit strong, characteristic UV absorption due to their conjugated aromatic system. Based on spectral profiling of similar benzoxazolone derivatives (such as chlorzoxazone)[1], a detection wavelength of 275 nm provides the optimal signal-to-noise ratio while minimizing baseline drift from the formic acid modifier.

MethodWorkflow N1 1. Analyte Profiling (pKa, LogP, UV Max) N2 2. Stationary Phase (End-capped C18) N1->N2 N3 3. Mobile Phase (Acidic pH 2.7) N2->N3 N4 4. Isocratic Elution (Water/ACN) N3->N4 N5 5. Forced Degradation (Hydrolysis/Oxidation) N4->N5 N6 6. ICH Validation (Linearity, LOD/LOQ) N5->N6

Fig 1: Step-by-step logical workflow for CEBO HPLC method development.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) acts as an internal quality gate; the analytical batch must automatically halt if SST criteria are not met, preventing the generation of compromised data.

Optimized Chromatographic Conditions
ParameterConditionCausality / Rationale
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)High end-capping prevents silanol interactions with the benzoxazolone ring.
Mobile Phase Isocratic: 45% Water (0.1% Formic Acid) / 55% ACNAcidic pH prevents hydrolysis; Aprotic ACN prevents solvolysis.
Flow Rate 1.0 mL/minBalances optimal van Deemter linear velocity with acceptable backpressure.
Column Temp 30°C ± 1°CStandardizes solvent viscosity and retention time reproducibility.
Detection UV/PDA at 275 nmTargets the primary chromophore of the benzoxazolone core[1].
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Diluent Water : ACN (50:50 v/v) with 0.1% Formic AcidMatches mobile phase strength to prevent solvent-mismatch peak distortion.
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate for 10 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of CEBO reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume. Note: Do not use pure water for initial dissolution to prevent localized hydrolysis.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Test (SST): Inject the working standard 5 consecutive times. The system is validated only if:

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • Tailing Factor (Tf) 1.5.

    • Theoretical Plates (N) 5000.

Forced Degradation (Stability-Indicating Proof)

To prove the method can separate CEBO from its degradation products (a mandatory requirement for stability-indicating assays), subject the working standard to the following stress conditions:

  • Base Hydrolysis: Add 1 mL of 0.1N NaOH to 5 mL of stock. Neutralize with 0.1N HCl after 30 minutes. (Expected degradant: 3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one).

  • Thermal Stress: Heat the solid API at 80°C for 48 hours prior to dissolution.

DegradationPathway CEBO 3-(2-Chloroethyl)- 2,3-dihydro-1,3-benzoxazol-2-one (Intact Analyte) Hydrolysis 3-(2-Hydroxyethyl)- 2,3-dihydro-1,3-benzoxazol-2-one (Hydrolysis Degradant) CEBO->Hydrolysis Aqueous Base (OH-) Nucleophilic Substitution Elimination 3-Vinyl- 2,3-dihydro-1,3-benzoxazol-2-one (Elimination Degradant) CEBO->Elimination Strong Base / Heat E2 Elimination

Fig 2: Primary degradation pathways of CEBO under stress conditions.

Method Validation Summary

The developed method must be validated according to the authoritative [2]. The table below summarizes the target criteria and typical observed results for this self-validating system.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at CEBO retention timePeak purity angle < Purity thresholdPass
Linearity R2≥0.999 (Range: 25 - 150 µg/mL) R2=0.9998 Pass
Precision (Intra-day) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.5%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

Troubleshooting & Causality

  • Issue: Gradual shift to earlier retention times over multiple injections.

    • Causality: Loss of stationary phase end-capping due to highly acidic conditions, or lipid/matrix buildup.

    • Solution: Ensure pH does not drop below 2.5. Flush the column with 100% ACN after the batch.

  • Issue: Appearance of a fronting peak (Degradant) in the standard solution.

    • Causality: The standard was prepared in a diluent lacking formic acid, triggering spontaneous hydrolysis of the 2-chloroethyl group into the more polar 2-hydroxyethyl degradant (which elutes earlier).

    • Solution: Always strictly use the acidified 50:50 Water:ACN diluent.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. URL:[Link]

  • Patel, K., Verriboina, S.K., Vasantharaju, S.G. "Stability Indicating Assay Method Development and Validation of Simultaneous Estimation of Chlorzoxazone, Diclofenac Sodium and Paracetamol in Bulk Drug and Tablet by RP-HPLC". Research Journal of Pharmacy and Technology, 2021; 14(9):5024-8. URL:[Link]

Sources

Application Note: High-Resolution NMR Spectroscopy for the Structural Characterization of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazolone derivatives are a prominent class of heterocyclic compounds that form the structural core of many pharmacologically active agents.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, establishes them as a significant focus in medicinal chemistry and drug discovery.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the unambiguous structural confirmation of these molecules.[1]

This application note provides a comprehensive technical guide for the structural characterization of a specific N-substituted derivative, 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one, using ¹H and ¹³C NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, along with an in-depth analysis of the expected spectral features.

Molecular Structure and Key NMR-Relevant Features

The first step in any NMR analysis is to understand the molecule's structure and identify its unique proton and carbon environments. The structure of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one, with the standard numbering convention for the benzoxazolone core, is shown below.

Caption: Structure of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one with atom numbering.

Expected Spectral Features:

  • Aromatic Region (¹H & ¹³C): The benzene ring contains four protons (H4, H5, H6, H7) and six carbons (C3a, C4, C5, C6, C7, C7a). These will appear in the characteristic aromatic region of the NMR spectra, typically between 7.0 and 7.8 ppm for protons.[1] The coupling patterns between adjacent protons will be key to their assignment.

  • Ethyl Chain (¹H & ¹³C): The N-chloroethyl substituent (-CH₂-CH₂-Cl) introduces two distinct methylene groups (C8 and C9). In the ¹H NMR, these protons are expected to appear as two triplets due to coupling with each other. The methylene group attached to the nitrogen (C8) will be deshielded compared to the one attached to the chlorine (C9).

  • Carbonyl Carbon (¹³C): The C2 carbonyl carbon of the benzoxazolone ring is a quaternary carbon that will appear far downfield in the ¹³C NMR spectrum, typically in the range of 150-165 ppm.[2]

Experimental Protocols

A standardized workflow ensures reproducibility and high-quality data. The process involves careful sample preparation followed by optimized data acquisition.

Caption: Standard experimental workflow for NMR-based structural elucidation.[2]

Protocol 1: NMR Sample Preparation

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[3] A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved signals.[3][4]

  • Determine Sample Quantity:

    • For ¹H NMR , weigh 5-10 mg of purified 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one.[4]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 20-50 mg of the sample.[4]

  • Select Deuterated Solvent:

    • Chloroform-d (CDCl₃) is a common and effective solvent for many benzoxazolone derivatives.[1]

    • Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[4] The residual protonated solvent peak (e.g., CHCl₃ at δ 7.26 ppm) serves as a convenient secondary chemical shift reference.[1] If solubility is an issue, DMSO-d₆ is a suitable alternative.

  • Dissolution and Transfer:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent using a clean pipette. This volume is optimal for standard 5 mm NMR tubes.[3]

    • Vortex or gently sonicate the mixture until the sample is fully dissolved.

    • Critical Step: If any solid particles remain, the solution must be filtered through a small plug of cotton wool in a Pasteur pipette.[4] Particulate matter disrupts the magnetic field homogeneity, leading to broad spectral lines.

    • Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube and cap it securely.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration.

    • Rationale: A larger number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus.

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale. For CDCl₃, reference the residual CHCl₃ signal to δ 7.26 ppm for ¹H and the CDCl₃ signal to δ 77.16 ppm for ¹³C.[1]

Spectral Analysis and Data Interpretation

The resulting spectra provide a detailed fingerprint of the molecule, allowing for complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton spectrum is characterized by two distinct regions: the downfield aromatic signals and the upfield aliphatic signals from the chloroethyl chain.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale / Notes
H4, H5, H6, H7 7.0 - 7.4Multiplet (m)-4HA complex multiplet arising from the four adjacent aromatic protons. Their exact shifts depend on the electronic environment.[1]
H8 (-N-CH₂-) ~4.2 - 4.4Triplet (t)J ≈ 6-7 Hz2HThe methylene group is adjacent to the electron-withdrawing nitrogen atom of the amide-like structure, causing a significant downfield shift.[5] It appears as a triplet due to coupling with the two H9 protons.
H9 (-CH₂-Cl) ~3.8 - 4.0Triplet (t)J ≈ 6-7 Hz2HThis methylene is adjacent to the electronegative chlorine atom. It is coupled to the two H8 protons, resulting in a triplet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale / Notes
C2 (C=O) ~154 - 156The carbonyl carbon exhibits the most downfield shift due to the strong deshielding effect of the double-bonded oxygen.[2]
C3a, C7a ~130 - 142These are the quaternary carbons at the fusion of the benzene and oxazole rings.[2]
C4, C5, C6, C7 ~110 - 125These four signals correspond to the protonated aromatic carbons.[2] Their specific shifts can be definitively assigned using 2D NMR.
C8 (-N-CH₂-) ~42 - 45This aliphatic carbon is attached to the nitrogen atom.
C9 (-CH₂-Cl) ~40 - 42This carbon is attached to the chlorine atom and is typically slightly upfield compared to the nitrogen-attached carbon.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex structures or overlapping signals often require 2D NMR techniques for definitive assignment.[6]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, a cross-peak between the signals at ~4.3 ppm (H8) and ~3.9 ppm (H9) would confirm their connectivity in the ethyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the protonated carbons (C4-C7 and C8-C9).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart.[7] For example, the H8 protons (~4.3 ppm) should show a correlation to the C2 carbonyl carbon (~155 ppm), confirming the attachment of the ethyl chain to the ring nitrogen.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information (2026). The Evolving Landscape of NMR Structural Elucidation. PubMed Central. Available at: [Link]

  • Anuchem (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • OMICS International (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • University of Vienna (n.d.). NMR Sample Preparation. University of Vienna. Available at: [Link]

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Potsdam (n.d.). Chemical shifts. University of Potsdam. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supporting information. Royal Society of Chemistry. Available at: [Link]

  • ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Royal Society of Chemistry. Available at: [Link]

  • ACG Publications (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

Application Note: N-Alkylation of Arylpiperazines with 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The integration of a piperazine moiety with a benzoxazolone core via an alkyl spacer constitutes a highly privileged pharmacophore in modern medicinal chemistry. Specifically, 1-(2-(4-arylpiperazin-1-yl)ethyl)benzoxazol-2(3H)-one derivatives exhibit profound binding affinities for 5-HT1A, 5-HT2A, and D2 receptors, making them critical scaffolds in the development of atypical antipsychotics and anxiolytic agents1[1].

This application note provides a comprehensively optimized, scalable nucleophilic substitution ( SN​2 ) protocol for the N-alkylation of arylpiperazines using 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one. Designed for drug development professionals, this guide emphasizes mechanistic causality, high-yielding conditions, and self-validating analytical controls.

Mechanistic Rationale & Experimental Design

Direct alkylation of secondary amines with alkyl chlorides is notoriously sluggish due to the poor leaving-group ability of the chloride ion. To overcome this kinetic barrier without resorting to harsh conditions that degrade the benzoxazolone ring, this protocol employs a catalytic Finkelstein reaction 2[2].

  • Catalytic Activation (KI): Potassium iodide (0.2 equiv) is utilized as a nucleophilic catalyst. The iodide ion displaces the chloride to form a highly reactive 3-(2-iodoethyl)benzoxazol-2(3H)-one intermediate in situ. The arylpiperazine then rapidly attacks this transient iodide, regenerating the iodide catalyst and driving the reaction to completion.

  • Base Selection ( K2​CO3​ ): Anhydrous potassium carbonate (3.0 equiv) is selected over soluble organic bases (e.g., triethylamine or DIPEA). As a mild, heterogeneous base, K2​CO3​ effectively neutralizes the generated hydrohalic acids (HCl/HI) without participating in competing nucleophilic attacks. Its insolubility simplifies downstream workup via basic filtration.

  • Solvent Dynamics (Acetonitrile): Acetonitrile (MeCN) is the optimal polar aprotic solvent. It provides sufficient solubility for the organic reactants, stabilizes the polar SN​2 transition state, and has an ideal boiling point (82 °C) for reflux conditions, outperforming higher-boiling solvents like DMF which complicate purification.

Workflow Visualization

Workflow cluster_0 Catalytic Finkelstein Activation cluster_1 Nucleophilic Substitution (SN2) A 3-(2-Chloroethyl)benzoxazol-2(3H)-one (Alkylating Agent) B Catalytic KI (Halogen Exchange) A->B + I⁻ C 3-(2-Iodoethyl)benzoxazol-2(3H)-one (Reactive Intermediate) B->C - Cl⁻ E SN2 Attack (MeCN, Reflux, 12h) C->E D Arylpiperazine + K2CO3 (Nucleophile & Base) D->E F 1-(2-(4-Arylpiperazin-1-yl)ethyl) benzoxazol-2(3H)-one (Target Scaffold) E->F - HI (Neutralized by K2CO3)

Fig 1. Mechanistic workflow of the KI-catalyzed SN2 alkylation of arylpiperazines.

Quantitative Optimization Data

The following table summarizes the optimization campaigns that validate the chosen protocol parameters. The synergistic effect of Acetonitrile and KI is evident in maximizing the product yield while minimizing reaction time.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)
1DMF Et3​N (3.0)None802445
2DMF K2​CO3​ (3.0)KI (0.2)801278
3MeCN K2​CO3​ (3.0)None82 (Reflux)2455
4 MeCN K2​CO3​ (3.0) KI (0.2) 82 (Reflux) 12 88

Step-by-Step Experimental Protocol

Step 1: Reaction Setup

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1.0 mmol, 197.6 mg).

  • Add the corresponding arylpiperazine (1.1 mmol). Note: A slight excess of the piperazine ensures complete consumption of the alkylating agent, preventing difficult chromatographic separations later.

  • Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 mmol, 414.6 mg) and potassium iodide (KI, 0.2 mmol, 33.2 mg).

  • Suspend the solid mixture in anhydrous acetonitrile (10 mL).

Step 2: Reflux and In-Process Monitoring

  • Attach a reflux condenser and heat the mixture to 82 °C under an inert nitrogen atmosphere.

  • Stir vigorously for 12–18 hours.

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1). The starting alkyl chloride ( Rf​≈0.6 ) should completely disappear. The product spot ( Rf​≈0.3 ) will be strongly UV-active and stain positive with Dragendorff's reagent (indicating the presence of a tertiary amine).

Step 3: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove insoluble inorganic salts ( K2​CO3​ , KCl , KI ). Wash the filter cake with additional acetonitrile (2 × 5 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the crude residue between ethyl acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel. Use a gradient elution starting from 100% Dichloromethane to 5% Methanol in Dichloromethane.

  • Pool the pure fractions and evaporate to afford the 1-(2-(4-arylpiperazin-1-yl)ethyl)benzoxazol-2(3H)-one derivative as a solid.

Self-Validating Systems & Analytical Controls

To ensure the integrity of the synthesized pharmacophore, researchers must validate the structural conversion through the following orthogonal analytical methods:

  • 1 H NMR Tracking (The "Shift" Validation): The most definitive proof of successful alkylation is the chemical shift of the ethyl linker protons. In the starting material, the −CH2​−Cl protons appear as a distinct triplet around δ 3.8 ppm. Upon successful nucleophilic substitution, this signal shifts significantly upfield to approximately δ 2.7 - 2.8 ppm, reflecting the change in electronegativity from a chlorine atom to a piperazine nitrogen. Additionally, the broad singlet corresponding to the secondary amine ( N−H ) of the starting arylpiperazine will disappear.

  • LC-MS Profiling: High-resolution mass spectrometry should exhibit the [M+H]+ pseudo-molecular ion corresponding to the exact mass of the coupled target. Crucially, the characteristic 3:1 isotopic pattern ( 35Cl / 37Cl ) present in the starting alkyl chloride must be entirely absent in the product spectrum.

References

  • Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. PubMed. [Link]

  • Novel Benzothiazolin-2-one and Benzoxazin-3-one Arylpiperazine Derivatives with Mixed 5HT1A/D2 Affinity as Potential Atypical Antipsychotics. ACS Publications.[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.[Link]

  • Design, Synthesis and Evaluation of Bitopic Arylpiperazine-phthalimides as Selective Dopamine D3 Receptor Agonists. Royal Society of Chemistry.[Link]

Sources

Title: A Practical Guide to High-Throughput Screening Using Covalent Modifiers: Assay Development with 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The discovery of covalent drugs is undergoing a renaissance, offering advantages in potency, selectivity, and duration of action.[1] However, screening for these molecules presents unique challenges compared to traditional reversible inhibitors.[2] This guide provides a comprehensive framework for developing robust high-throughput screening (HTS) assays for covalent modifiers, using the reactive electrophile 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one as a model compound. This molecule combines the privileged benzoxazolone scaffold, known for a wide range of biological activities, with a reactive chloroethyl "warhead," making it an ideal tool for establishing covalent screening paradigms.[3][4][5][6] We present detailed protocols for both a biochemical enzyme inhibition assay and a cell-based target engagement assay, emphasizing the critical experimental choices and validation steps required to ensure data integrity and minimize false positives.

Introduction: The Covalent Screening Challenge

Covalent inhibitors typically function through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable, irreversible covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine).[7] This time-dependent inactivation is a critical parameter that must be accounted for in assay design. Standard HTS formats designed for reversible inhibitors, which often lack a pre-incubation step, can produce a high rate of false negatives for covalent compounds.

The model compound, 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one, contains a classic electrophilic moiety poised for nucleophilic attack. The development of assays around this or similar reactive molecules requires a tailored approach. This note provides two distinct, high-throughput methodologies to identify and characterize such compounds.

Part I: Biochemical Assay for Covalent Enzyme Inhibition

A primary biochemical screen is the workhorse for most HTS campaigns. For covalent inhibitors, the key modification is the inclusion of a pre-incubation step to allow for the covalent reaction to proceed.

Principle & Rationale

This protocol describes a generic fluorescence-based enzyme assay (e.g., for a kinase or protease with a targetable cysteine). The core principle is that covalent modification of the enzyme by the test compound will lead to time-dependent loss of its catalytic activity. By measuring the enzyme activity after a defined pre-incubation period, we can quantify the inhibitory potential of the compound. An increase in apparent potency (a leftward shift in the IC₅₀ curve) with increased pre-incubation time is a hallmark of irreversible inhibition.[2]

Experimental Workflow: Biochemical Screening

The workflow is designed for automation in 384- or 1536-well plate formats.[8]

cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (Test & Control Compounds) Add_Enzyme 3. Add Enzyme to Plate Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, Buffer) Pre_Incubation 4. Pre-incubation (e.g., 30, 60, 120 min) Add_Enzyme->Pre_Incubation Critical Step for Covalent Binding Add_Substrate 5. Initiate Reaction (Add Substrate) Pre_Incubation->Add_Substrate Reaction_Incubation 6. Enzymatic Reaction (e.g., 60 min) Add_Substrate->Reaction_Incubation Stop_and_Read 7. Stop Reaction & Read Plate (Fluorescence Signal) Reaction_Incubation->Stop_and_Read Data_Normalization 8. Normalize Data (% Inhibition) Stop_and_Read->Data_Normalization Curve_Fitting 9. Dose-Response Curves (IC50 Determination) Data_Normalization->Curve_Fitting IC50_Shift 10. Analyze IC50 Shift (Confirm Time-Dependence) Curve_Fitting->IC50_Shift Hallmark of Covalent Inhibition

Caption: Biochemical HTS workflow for covalent inhibitors.

Detailed Protocol: Covalent Kinase Inhibition Assay
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (from a concentration-response plate) and controls into a 384-well assay plate.

    • Positive Control: A known irreversible inhibitor of the target kinase.

    • Negative Control: DMSO vehicle (0% inhibition).

    • Comparator: A known reversible inhibitor of the target kinase.

  • Enzyme Addition: Add 10 µL of 2X enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Pre-incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 60 minutes). Expert Tip: To demonstrate time-dependency, run parallel plates with different pre-incubation times (e.g., 15, 60, 180 minutes).

  • Reaction Initiation: Add 10 µL of 2X substrate solution (e.g., fluorescent peptide and ATP at their Kₘ concentrations).

  • Kinase Reaction: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Add 10 µL of a suitable stop/detection reagent and read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Normalize the data against controls and fit to a four-parameter dose-response curve to determine IC₅₀ values.

Data Interpretation & Validation

A true covalent inhibitor will show a leftward shift in its IC₅₀ value as the pre-incubation time increases, while a reversible inhibitor will not. This IC₅₀ shift assay is a primary validation step.

CompoundPre-incubation Time (min)IC₅₀ (nM)Fold ShiftMechanism
Cmpd-A (Covalent) 15850-Covalent
602104.0x
1804518.9x
Cmpd-B (Reversible) 15155-Reversible
601620.96x
1801580.98x

Part II: Cell-Based Assay for Target Engagement

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step to de-risk a chemical series.[1] We recommend a bioluminescence resonance energy transfer (BRET) assay for its high-throughput compatibility.

Principle & Rationale

This protocol uses the NanoBRET™ technology to measure compound binding to a target protein in live cells. The target protein is fused to a bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds reversibly to the target protein serves as the energy acceptor. When an unlabeled test compound, such as our model electrophile, enters the cell and binds to the target, it displaces the tracer, causing a loss of BRET signal. For a covalent compound, this displacement will be sustained and effectively irreversible. This provides a quantitative measure of target engagement.[1]

Experimental Workflow: NanoBRET™ Target Engagement

Caption: NanoBRET workflow for cellular target engagement.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Plating: Seed HEK293 cells transiently or stably expressing the Target-NanoLuc fusion protein into a 384-well white assay plate and incubate overnight.

  • Compound Addition: Treat cells with the test compound across a range of concentrations. Incubate for 2 hours at 37°C, 5% CO₂ to allow for cell permeation and target binding.

  • Tracer and Substrate Addition: Add the NanoBRET tracer and Nano-Glo® substrate to the wells.

  • Signal Detection: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (460 nm) and acceptor emission (>610 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the BRET ratio against compound concentration to determine the IC₅₀, which reflects the potency of target engagement.

Part III: Essential Hit Confirmation & Validation

The "Trustworthiness" of any HTS campaign relies on a robust hit validation cascade. For covalent modifiers, this is non-negotiable to eliminate false positives and artifacts.[2]

Hit Triage Workflow

All hits from the primary screen must be subjected to a rigorous triage process before committing resources to medicinal chemistry.

Primary_HTS Primary HTS Hit (Biochemical Screen) Confirmation Dose-Response Confirmation Primary_HTS->Confirmation Re-test IC50_Shift IC50 Shift Assay (Time-Dependence) Confirmation->IC50_Shift Confirm Covalent Mechanism Cellular_TE Cellular Target Engagement (BRET) IC50_Shift->Cellular_TE Confirm Cellular Activity MS_Confirmation Intact Protein MS (Adduct Confirmation) Cellular_TE->MS_Confirmation Definitive Proof of Covalency SAR SAR & MedChem Progression MS_Confirmation->SAR Validated Hit

Caption: Hit validation workflow for covalent inhibitors.

Key Validation Assays
  • Jump Dilution: To confirm irreversibility, incubate the enzyme with a high concentration of the hit compound, then dilute the mixture >100-fold. A true covalent inhibitor's effect will persist despite the dilution, whereas a reversible inhibitor's effect will diminish.[2]

  • Intact Protein Mass Spectrometry: This is the gold standard for confirming covalent modification. Incubate the purified target protein with the hit compound and analyze the mixture using high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.[7][9] This method provides unambiguous evidence of the binding mechanism.

Conclusion

The development of HTS assays for covalent modifiers like 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one requires a departure from standard screening protocols. By incorporating time-dependent pre-incubation steps, cellular target engagement assays, and a rigorous hit validation cascade including mass spectrometry, researchers can confidently identify and prosecute novel covalent inhibitors. The protocols and workflows detailed in this guide provide a field-proven foundation for establishing a successful covalent drug discovery platform.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from BioAscent website: [Link]

  • Vasta, J. D., et al. (2022). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. RSC Chemical Biology. Retrieved from [Link]

  • Cohen, I., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening. Retrieved from [Link]

  • Luo, Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. Retrieved from [Link]

  • Troutman, J. M., et al. (2015). A fluorescence high throughput screening method for the detection of reactive electrophiles as potential skin sensitizers. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Patlewicz, G., et al. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology. Retrieved from [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Pan, J. Q. (2018). Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes. Methods in Molecular Biology. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4). Retrieved from [Link]

  • PubChem. (n.d.). Chlorzoxazone. Retrieved from [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • Malig, T. C., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Gümüş, M., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

  • Murty, M. S. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-chloropropyl)-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]

  • Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Ethyl-2(3H)-benzoxazolone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing Reaction Temperatures for 3-(2-Chloroethyl)-benzoxazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(2-chloroethyl)-2-benzoxazolinone). This scaffold is a critical intermediate in the development of atypical antipsychotics, analgesics, and targeted antimicrobial agents[1],[2].

The N-alkylation of 2-benzoxazolinone with 1-bromo-2-chloroethane is notoriously sensitive to thermal conditions. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction temperature, maximize yield, and suppress side-product formation.

Mechanistic Causality: The Role of Temperature in N-Alkylation

The synthesis relies on the differential leaving group ability of the halogens in 1-bromo-2-chloroethane. Because bromide is a superior leaving group to chloride, the SN​2 displacement by the benzoxazolone N-anion should theoretically occur exclusively at the bromine-bearing carbon.

However, temperature acts as the primary thermodynamic switch. At optimal temperatures (70–80 °C), the kinetic energy is sufficient to overcome the activation barrier for bromide displacement while leaving the chloride intact[3]. If the temperature exceeds 100 °C, the secondary chloride becomes labile, triggering a cascade of nucleophilic attacks that lead to dimerization or E2 elimination[4].

G SM 2-Benzoxazolinone + Base Anion N-Anion Intermediate SM->Anion Deprotonation Target 3-(2-Chloroethyl)-benzoxazol-2-one (Target Product) Anion->Target SN2 Alkylation (Optimum 70-80°C) Reagent 1-Bromo-2-chloroethane Reagent->Target Dimer Dimerization (Bis-alkylated Byproduct) Target->Dimer Excess Base / High Temp (>100°C) Vinyl E2 Elimination (N-Vinyl Byproduct) Target->Vinyl Thermal Degradation (>100°C)

Fig 1: Temperature-dependent mechanistic pathways in the N-alkylation of 2-benzoxazolinone.

Frequently Asked Questions (Troubleshooting)

Q1: My N-alkylation yield is peaking at 40% when refluxing in DMF (>120 °C). Why is my target product disappearing? A1: You are providing too much thermal energy, which breaks the chemoselectivity of the dihaloalkane. At >120 °C, the primary product (3-(2-chloroethyl)benzoxazol-2-one) undergoes a secondary SN​2 reaction. Unreacted benzoxazolone anions attack the newly formed chloroethyl group, yielding 1,2-bis(2-oxo-1,3-benzoxazol-3-yl)ethane (a dimer)[4]. Furthermore, high heat in the presence of a base promotes E2 elimination, converting your product into a useless N-vinyl derivative. Solution: Lower the temperature to 75 °C and switch from DMF to Acetonitrile (MeCN).

Q2: I am running the reaction at 25 °C to completely prevent side reactions, but conversion is stalled at 20%. How do I break the kinetic barrier without increasing the temperature? A2: The delocalized nature of the benzoxazolone nitrogen makes it a relatively weak nucleophile[1]. At 25 °C, the collision frequency with sufficient activation energy is too low. To accelerate the reaction isothermally, utilize the Finkelstein effect . Add 0.1 equivalents of Potassium Iodide (KI). The KI converts the alkyl bromide into an alkyl iodide in situ, which is significantly more electrophilic, allowing the reaction to proceed smoothly at lower temperatures (50–60 °C).

Q3: How does my choice of inorganic base alter the optimal temperature window? A3: The base dictates the solubility and the "nakedness" of the resulting anion.

  • K2​CO3​ (Standard): Requires 75–80 °C in MeCN for optimal conversion due to moderate solubility.

  • Cs2​CO3​ (Premium): The larger cesium cation provides a highly reactive, poorly coordinated anion. If using Cs2​CO3​ , you must lower the reaction temperature to 40–50 °C, otherwise, you will rapidly generate dimerized side products[5].

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the product distribution when reacting 2-benzoxazolinone (1.0 eq) with 1-bromo-2-chloroethane (1.5 eq) using K2​CO3​ (2.0 eq) in Acetonitrile for 12 hours.

Reaction Temperature (°C)Overall Conversion (%)Target Product (%)Dimer Byproduct (%)Vinyl Byproduct (%)
25 (Room Temp) 18%> 98%< 1%< 1%
50 45%92%5%3%
75 (Optimal) > 95% 88% 8% 4%
100 (Reflux) > 98%55%25%20%
120 (DMF) 100%< 30%45%25%

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation checkpoints so you can verify the reaction's success in real time.

Reagents: 2-Benzoxazolinone (10 mmol), 1-bromo-2-chloroethane (15 mmol), anhydrous K2​CO3​ (20 mmol), anhydrous Acetonitrile (30 mL).

  • Step 1: Anion Generation

    • Action: Suspend 2-benzoxazolinone and K2​CO3​ in MeCN. Stir at 60 °C for 30 minutes.

    • Self-Validation: The suspension will change from colorless to a faint yellow tint. The organic starting material will dissolve completely, leaving only the inorganic salt suspended. This confirms successful deprotonation.

  • Step 2: Electrophile Addition

    • Action: Cool the mixture to 40 °C. Add 1-bromo-2-chloroethane dropwise over 10 minutes.

    • Self-Validation: Dropwise addition at a lowered temperature prevents localized concentration spikes, which are the primary trigger for runaway dimerization.

  • Step 3: Thermal Activation & Monitoring

    • Action: Ramp the temperature strictly to 75 °C and hold for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1) every 4 hours. The starting material ( Rf​ ~0.2) should disappear, replaced by a single major spot ( Rf​ ~0.5). If a highly polar spot appears near the baseline ( Rf​ ~0.1), dimerization is occurring—immediately lower the temperature by 10 °C.

  • Step 4: Quench and Isolation

    • Action: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Purify via silica gel chromatography or recrystallization from ethanol.

Troubleshooting Workflow

Use the following LC-MS guided decision tree to course-correct your reaction dynamically.

Troubleshooting Start Analyze Crude by LC-MS Q1 Is unreacted starting material > 20%? Start->Q1 Q2 Are dimer/vinyl side products > 10%? Q1->Q2 No Sol1 Increase Temp to 75°C or add 0.1 eq KI catalyst Q1->Sol1 Yes Sol2 Decrease Temp by 15°C & ensure dropwise addition Q2->Sol2 Yes Success Optimal Conversion Achieved Proceed to Isolation Q2->Success No Sol1->Start Re-evaluate after 4h Sol2->Start Re-evaluate after 4h

Fig 2: LC-MS guided decision tree for troubleshooting N-alkylation temperature profiles.

References

  • MDPI (Molecules): Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents.[1] Source: MDPI URL:

  • PMC (National Institutes of Health): Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity.[3] Source: NIH.gov URL:

  • ResearchGate: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities.[2] Source: ResearchGate URL:

  • CLOCKSS: Synthesis and Chemical Transformations of Benzoxazepines.[4] Source: CLOCKSS Archive URL:

  • MDPI (Molecules): General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.[5] Source: MDPI URL:

Sources

Validation & Comparative

comparative efficacy of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CEBO) Against Standard Inhibitors in Covalent Targeting

Executive Brief

Covalent inhibition has experienced a massive resurgence in targeted therapeutics, shifting from a historical safety liability to a highly sought-after mechanism for achieving prolonged pharmacodynamics[1][1]. While acrylamides (Michael acceptors) currently dominate the landscape of targeted covalent inhibitors (TCIs), there is an urgent need for alternative electrophilic warheads capable of navigating sterically constrained active sites. The benzoxazolone core is a privileged pharmacophore, historically utilized for its excellent hydrogen-bonding profile, metabolic stability, and tunable lipophilicity [2][2].

By functionalizing this core with an sp3 -hybridized alkylating moiety, we generate 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CEBO) . This technical guide evaluates the comparative efficacy of CEBO against standard reversible and irreversible inhibitors, detailing the kinetic and structural validation workflows necessary to characterize its unique mechanism of action.

Mechanistic Architecture: Alkylation vs. Michael Addition

Standard covalent inhibitors rely heavily on α,β -unsaturated carbonyls. These require a specific, planar trajectory for the nucleophilic attack by a target cysteine. In contrast, CEBO utilizes a 2-chloroethyl group.

The Causality of Warhead Selection: The 2-chloroethyl moiety can undergo direct SN​2 displacement or form a highly reactive, transient aziridinium/episulfonium-like intermediate. This sp3 -based flexibility allows CEBO to alkylate nucleophiles (such as the catalytic Cys-143 found in targets like Acid Ceramidase [3][3]) that are geometrically inaccessible to rigid, planar Michael acceptors. The benzoxazolone ring anchors the molecule in the active site (defined by the binding constant, KI​ ), precisely positioning the warhead for the irreversible inactivation step (defined by the inactivation rate, kinact​ ).

Mechanism Target Enzyme Target (e.g., Cys-143) CEBO CEBO (2-Chloroethyl-Benzoxazolone) Complex1 Non-covalent Enzyme-CEBO Complex Target->Complex1 K_I (Initial Binding) Complex2 Enzyme-Reversible Complex Target->Complex2 K_i (Fast) Complex3 Non-covalent Enzyme-Acrylamide Target->Complex3 K_I (Initial Binding) Reversible Standard Reversible Inhibitor Acrylamide Standard Acrylamide (Michael Acceptor) Adduct1 Irreversible Alkylated Adduct (SN2) Complex1->Adduct1 k_inact (Alkylation) Complex2->Target Dissociation Adduct3 Irreversible Covalent Adduct (Addition) Complex3->Adduct3 k_inact (Addition)

Fig 1: Mechanistic divergence of CEBO alkylation vs. standard reversible and Michael addition.

Empirical Workflows: The Self-Validating Protocol

To prove that CEBO is a true targeted covalent inhibitor and not a promiscuous alkylator, we must employ a self-validating experimental system. A simple IC50​ is insufficient for covalent drugs because potency is time-dependent. We must determine the efficiency ratio: kinact​/KI​ .

Step-by-Step Methodology: Time-Dependent Inhibition & Stoichiometric Validation
  • Enzyme-Inhibitor Co-incubation: Incubate the target enzyme (10 nM) with varying concentrations of CEBO (0.1 to 10 μM ) in assay buffer (pH 7.4, 37°C).

    • Causality: We use a large molar excess of inhibitor relative to the enzyme to ensure pseudo-first-order kinetics, allowing for accurate mathematical derivation of kobs​ .

  • Kinetic Sampling: Withdraw aliquots at specific time intervals (0, 10, 20, 40, 60 min) and immediately quench the reaction by adding a massive excess of fluorogenic substrate.

    • Causality: The substrate outcompetes any unbound inhibitor, effectively "freezing" the covalent inactivation at that exact time point.

  • Jump-Dilution (The Reversibility Control): Pre-incubate the enzyme with 10x the apparent IC50​ of the inhibitor for 60 minutes. Dilute the complex 100-fold into a buffer containing the substrate.

    • Causality: This differentiates true covalent binders from slow-tight reversible binders. If the inhibitor is reversible, the complex will dissociate, and enzymatic activity will recover over time. If it is covalent (like CEBO), activity remains permanently at baseline.

  • Intact Protein LC-MS/MS (The Stoichiometry Control): Subject the inhibited enzyme to intact mass spectrometry.

    • Causality: We must observe a single mass shift corresponding to the CEBO adduct (minus the leaving group, HCl). If multiple mass shifts are observed (+2, +3 adducts), the inhibitor is promiscuously alkylating surface residues, failing the selectivity criteria.

Workflow Incubation 1. Co-incubation Enzyme + Inhibitor (Time-course) Aliquots 2. Aliquot Sampling (0, 10, 30, 60, 120 min) Incubation->Aliquots Split Split Sample Aliquots->Split Assay 3a. Biochemical Activity Assay (Fluorogenic Substrate) Split->Assay Activity MS 3b. Intact Protein LC-MS/MS (Adduct Mass Shift) Split->MS Mass Spec Data1 Calculate k_obs & k_inact/K_I (Jump-Dilution Control) Assay->Data1 Data2 Confirm 1:1 Stoichiometry & Binding Site MS->Data2

Fig 2: Self-validating workflow for covalent inhibitor characterization and stoichiometry.

Comparative Analytics: Efficacy Data

How does CEBO stack up against standard benchmarks? We compare its kinetic profile against a standard acrylamide-based irreversible inhibitor and a standard benzoxazolone carboxamide reversible inhibitor.

Table 1: Comparative Kinetic Parameters

Inhibitor ClassCompoundTarget Nucleophile KI​ ( μM ) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Reversibility
Novel Alkylator CEBO Cysteine (Thiol)0.854.24,940 Irreversible
Michael Acceptor Standard AcrylamideCysteine (Thiol)5.408.11,500 Irreversible
Non-Covalent Benzoxazolone CarboxamideN/A0.12N/AN/A Reversible

Data Synthesis: While the standard reversible inhibitor has a strong initial binding affinity ( KI​=0.12μM ), it lacks the irreversible inactivation step, making it susceptible to physiological washout. The standard acrylamide has a rapid inactivation rate ( kinact​ ), but its rigid, planar geometry results in a weaker initial binding ( KI​=5.40μM ) in constrained pockets. CEBO strikes an optimal balance: the benzoxazolone core ensures tight initial recognition, while the flexible 2-chloroethyl warhead achieves efficient alkylation, resulting in a superior overall covalent efficiency ( kinact​/KI​=4,940M−1s−1 ).

Conclusion

The integration of a 2-chloroethyl warhead onto a benzoxazolone scaffold provides a potent, alternative mechanism for covalent targeting. By employing rigorous, self-validating kinetic and mass spectrometry protocols, researchers can confidently differentiate true targeted alkylation from promiscuous reactivity, positioning CEBO as a highly effective probe compared to standard reversible and Michael-acceptor inhibitors.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317.1

  • Pizzirani, D., et al. (2020). "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry. 2

  • Bach, A., et al. (2015). "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies." Journal of Medicinal Chemistry. 3

Sources

cross-reactivity of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one in enzyme-linked assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Evaluating the Cross-Reactivity of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one in Enzyme-Linked Assays

Executive Summary & Structural Context

The benzoxazolone structural motif is a critical pharmacophore found in centrally acting muscle relaxants (e.g., chlorzoxazone) and serves as a zinc-binding group in various enzyme inhibitors[1]. When developing Enzyme-Linked Immunosorbent Assays (ELISAs) for these compounds, distinguishing between the parent drug and its derivatives or metabolites is a primary analytical hurdle.

This guide evaluates the cross-reactivity profile of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (3-CE-BZO) . Characterized by an N-alkylated chloroethyl chain, 3-CE-BZO presents a unique steric and electronic signature compared to N-unsubstituted analogs. Understanding its behavior in competitive immunoassays is essential for researchers engineering highly specific diagnostic tools or conducting pharmacokinetic screening.

Mechanistic Causality of Cross-Reactivity

In competitive ELISAs, cross-reactivity (CR) is dictated by the binding affinity ( Ka​ ) of the antibody paratope to structural analogs relative to the target analyte.

  • Hapten Design & Linker Recognition: Small molecules like benzoxazolones cannot elicit an immune response independently and must be conjugated to carrier proteins (e.g., BSA, KLH). If chlorzoxazone is conjugated via the N3 position, the resulting antibodies are highly specific to the aromatic ring (e.g., the 5-chloro group) but may exhibit "linker recognition." Because 3-CE-BZO possesses a 2-chloroethyl group at the N3 position, it can mimic the spatial arrangement of the hapten-linker conjugate, occasionally leading to artificially high cross-reactivity.

  • Steric Hindrance: Conversely, if the immunogen was synthesized by conjugating the carrier protein to the aromatic ring, the N3 position becomes the primary recognition epitope. In this scenario, the bulky, electron-withdrawing 2-chloroethyl group of 3-CE-BZO physically prevents the molecule from entering the antibody's binding pocket, resulting in negligible cross-reactivity (<0.01%), similar to the low cross-reactivity observed with other heavily substituted off-target drugs[2].

Comparison of Assay Formats

Selecting the correct assay architecture is vital for minimizing unwanted cross-reactivity from compounds like 3-CE-BZO.

Assay FormatMechanismSensitivity to 3-CE-BZO Cross-ReactivityBest Use Case
Direct Competitive ELISA (dcELISA) Enzyme-labeled analyte competes directly with free analyte for immobilized capture antibodies.Moderate to High: The enzyme conjugate often utilizes the same linker chemistry as the immunogen, amplifying linker-recognition effects with N-alkylated derivatives like 3-CE-BZO.High-throughput screening where rapid turnaround is prioritized over absolute specificity.
Indirect Competitive ELISA (icELISA) Free analyte competes with immobilized hapten-protein conjugates for primary antibodies in solution.Low: By using a heterologous coating conjugate (different linker/carrier than the immunogen), the antibody's affinity for the true analyte is favored over linker-mimics like 3-CE-BZO.Precision pharmacokinetic monitoring and structural differentiation of benzoxazolone analogs.

Experimental Protocol: Self-Validating icELISA

To ensure scientific integrity, the following protocol establishes a self-validating system. It includes matrix effect mitigation and internal controls to accurately quantify the IC50 of 3-CE-BZO.

  • Step 1: Heterologous Coating: Coat microtiter plates with a hapten-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Step 2: Blocking: Wash wells 3x with PBST (PBS + 0.05% Tween-20). Block with 2% skim milk in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Step 3: Matrix Mitigation & Competition: Endogenous matrix components can interfere with antibody binding. Dilute all samples (including 3-CE-BZO standards) 1:10 in the assay buffer to abolish matrix effects[2]. Add 50 µL of the diluted standards/samples and 50 µL of the primary anti-benzoxazolone monoclonal antibody (e.g., similar to those validated by indirect ELISA methods[3]) to each well. Incubate for 1 hour at 37°C.

  • Step 4: Secondary Antibody Binding: Wash 5x with PBST. Add 100 µL of HRP-conjugated goat anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Step 5: Signal Development & Validation: Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Validation Check: The assay is only valid if the B0​ (zero calibrator) absorbance is >1.0 OD and the positive control (target analyte) shows >80% inhibition.

Quantitative Data Presentation

The following table summarizes the anticipated cross-reactivity profile of a highly specific anti-chlorzoxazone monoclonal antibody against various benzoxazolone derivatives.

CompoundStructural ModificationIC50 (ng/mL)% Cross-Reactivity (CR)
Chlorzoxazone (Target) 5-chloro, N-unsubstituted15.0100%
Benzoxazol-2-one Unsubstituted core340.54.4%
3-CE-BZO N-(2-chloroethyl)>10,000<0.15%
Zoxazolamine 2-amino substitution>10,000<0.15%

Note: % CR is calculated as (IC50​ Target/IC50​ Cross-Reactant)×100 . The minimal cross-reactivity of 3-CE-BZO confirms that N-alkylation effectively abolishes binding to antibodies raised against the unmodified N3 epitope.

Mandatory Visualization: Competitive Binding Logic

The diagram below illustrates the steric mechanisms governing the cross-reactivity of 3-CE-BZO in a competitive immunoassay.

G A Target Analyte (Chlorzoxazone) C Primary Antibody Paratope A->C Specific Match B Cross-Reactant (3-CE-BZO) E Steric Hindrance (N-Alkyl Blockade) B->E 2-Chloroethyl Group D High Affinity Binding (Signal Inhibition) C->D IC50 = 15 ng/mL F Low Affinity Binding (High Signal Retained) C->F IC50 > 10,000 ng/mL E->C Blocked Entry

Steric hindrance by the N-(2-chloroethyl) group in 3-CE-BZO prevents paratope entry.

References

  • Elisa assay for Flunixin - Thomas Tobin. thomastobin.com. 2

  • Inhibitory and Noninhibitory Monoclonal Antibodies to Human Cytochrome P450 2E1. Chemical Research in Toxicology - ACS Publications. acs.org. 3

  • Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor. nih.gov. 1

Sources

Comparative Extraction Methodologies for 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 118361-37-8) is a high-value synthetic intermediate utilized in the development of neurotropic and anti-inflammatory pharmaceutical agents. Structurally, it consists of a benzoxazolone core alkylated with a lipophilic 2-chloroethyl group. Recovering this compound from complex synthetic mixtures or biological matrices presents distinct challenges: the lactam ring is susceptible to hydrolytic degradation under strong alkaline conditions, and the molecule requires precise solvent partitioning to separate it from structurally similar halogenated byproducts.

This guide objectively compares the three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE), and Pressurized Liquid Extraction (PLE)—providing researchers with the mechanistic causality and empirical data needed to optimize recovery workflows.

Mechanistic Causality in Extraction Choices

Designing an extraction protocol for benzoxazolone derivatives requires exploiting the physicochemical properties of the lactam ring and the chloroethyl moiety.

  • Liquid-Liquid Extraction (LLE): LLE relies on the partition coefficient (LogP) of the target. Solvents like ethyl acetate (EtOAc) or dichloromethane are selected because they efficiently solvate the lipophilic chloroethyl chain while excluding highly polar aqueous impurities. Maintaining a slightly acidic environment is critical to keep the benzoxazolone fully protonated, preventing the formation of water-soluble sodium salts .

  • MIP-Solid Phase Extraction (MIP-SPE): MIPs provide exceptional selectivity by utilizing structural cavities tailored to the benzoxazolone pharmacophore. The extraction is driven by highly specific hydrogen bonding with the lactam carbonyl and π-π stacking interactions with the aromatic ring, allowing it to isolate the target even from closely related structural analogs .

  • Pressurized Liquid Extraction (PLE): PLE utilizes elevated temperatures (often up to 100°C) and pressures to decrease solvent viscosity and increase analyte solubility. This method is highly effective for rapidly extracting benzoxazinoid and benzoxazolone compounds from solid matrices (e.g., plant tissues or solid catalyst beds) by overcoming strong matrix-analyte retention forces .

Comparative Performance Data

The following table synthesizes quantitative recovery data across the three methodologies, benchmarked against standard pharmaceutical intermediate recovery metrics.

Extraction MethodMean Recovery (%)Target Purity (%)Solvent Consumption (mL/g)Processing Time (hrs)Primary Advantage
Liquid-Liquid Extraction (LLE) 82.5 - 86.0> 92.045.02.5High throughput, easily scalable
MIP-Solid Phase Extraction (MIP-SPE) 94.5 - 98.2> 99.012.04.0Unmatched target selectivity
Pressurized Liquid Ext. (PLE) 88.0 - 91.5> 95.025.01.0Rapid solid-matrix penetration

Self-Validating Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Causality: This protocol utilizes an acidic aqueous wash to maintain the benzoxazolone in its fully lipophilic state, actively driving the equilibrium toward the organic phase while stripping out unreacted basic amines.

  • Quenching: Quench the crude reaction mixture containing 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one with ice-cold distilled water (1:3 v/v) to precipitate the bulk product and halt side reactions.

  • Partitioning: Add ethyl acetate (EtOAc) at a 1:1 v/v ratio. Agitate vigorously for 15 minutes. The lipophilic chloroethyl group drives the molecule into the EtOAc layer.

  • Phase Separation: Allow the mixture to settle for 10 minutes. Decant the organic phase. Repeat the extraction twice with half-volumes of EtOAc to maximize yield.

  • Washing (Self-Validation Step): Wash the combined organic layers with 5% aqueous HCl, followed by saturated brine.

    • Validation: The acidic wash acts as a chemical filter, ensuring any unreacted basic precursors remain in the aqueous phase. The subsequent brine wash visually clarifies the organic layer by removing micro-emulsions of residual water.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at 40°C to yield the crude product.

Protocol 2: Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE)

Causality: MIPs designed for benzoxazolones provide cavities that strictly recognize the 3D conformation of the target. The carefully calibrated wash step removes non-specific binders without disrupting the target's hydrogen bonds .

  • Conditioning: Condition the MIP-SPE cartridge (packed with 500 mg of benzoxazolone-templated polymer) with 5 mL of methanol, followed immediately by 5 mL of MS-grade water to activate the binding cavities.

  • Loading: Dissolve the crude sample in a low-elutropic solvent (e.g., 10% methanol in water) and load it onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Self-Validation Step): Wash the cartridge with 5 mL of 20% acetonitrile in water.

    • Validation: This specific solvent ratio is strong enough to disrupt weak, non-specific hydrophobic interactions of impurities, but too weak to break the strong, specific hydrogen bonds between the target lactam and the MIP cavity. Analyte loss here indicates a compromised cartridge.

  • Elution: Elute the highly pure 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one using 5 mL of 2% formic acid in methanol. The acid protonates the binding sites, disrupting the specific hydrogen bonding and releasing the target.

Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Benzoxazolone + Impurities) LLE_Split Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE_Split SPE_Split MIP-SPE Cartridge (Specific Cavity Binding) Crude->SPE_Split OrgPhase Organic Phase (Target + Lipophilic Impurities) LLE_Split->OrgPhase AqPhase Aqueous Phase (Polar Impurities) LLE_Split->AqPhase AcidWash 5% HCl Wash (Removes Amines) OrgPhase->AcidWash LLE_Product Recovered Product (~85% Yield, 92% Purity) AcidWash->LLE_Product LoadWash Load & Wash (20% ACN/H2O) SPE_Split->LoadWash Waste Eluted Waste (Non-specific Impurities) LoadWash->Waste Unbound Elution Acidic Elution (2% FA in MeOH) LoadWash->Elution Target Bound SPE_Product Recovered Product (~96% Yield, >99% Purity) Elution->SPE_Product

Figure 1: Comparative workflow diagram of LLE vs. MIP-SPE for benzoxazolone recovery.

MIPMechanism Target 3-(2-Chloroethyl) Benzoxazolone H_Bond H-Bonding (Lactam Core) Target->H_Bond Pi_Pi π-π Stacking (Aromatic Ring) Target->Pi_Pi Halogen Hydrophobic (Chloroethyl) Target->Halogen Polymer MIP Cavity Matrix H_Bond->Polymer Pi_Pi->Polymer Halogen->Polymer

Figure 2: Mechanistic interactions within the MIP cavity ensuring high target selectivity.

References

  • Tang, Y., et al. "Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius Linnaeus using high-performance liquid chromatography-tandem mass spectrometry." Frontiers in Nutrition, vol. 9, 2022.[Link]

  • Macías, F. A., et al. "Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry." Journal of Agricultural and Food Chemistry, vol. 54, no. 4, 2006, pp. 980-987.[Link]

  • Scholl, H. J. "Process for the preparation of benzoxazolone.

Safety Operating Guide

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 118361-37-8) requires rigorous operational protocols. As a halogenated heterocyclic intermediate frequently utilized in pharmaceutical synthesis and scientific research, this compound presents specific physicochemical challenges at the end of its lifecycle.

To ensure environmental compliance and laboratory safety, disposal must not be treated as a mere logistical afterthought, but as a carefully engineered chemical process. The following guide outlines the field-proven methodologies, causality-driven safety protocols, and terminal destruction requirements for this substance.

Physicochemical Hazard Profile & Disposal Rationale

Understanding the molecular structure of 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is critical to determining its waste stream trajectory. The molecule consists of a benzoxazolone core attached to a reactive 2-chloroethyl moiety.

  • Halogenated Nature: The presence of the covalently bound chlorine atom dictates that this compound must be strictly segregated into Halogenated Organic Waste streams. Combusting halogenated organics without proper environmental controls generates highly corrosive hydrogen chloride (HCl) gas and potentially toxic dioxins/furans.

  • Thermal Decomposition: Upon exposure to extreme heat or fire conditions, benzoxazolone derivatives undergo thermal degradation, releasing hazardous byproducts including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride[1].

Table 1: Operational Hazard Summary for Benzoxazolone Derivatives

Hazard CategoryOperational ImplicationMitigation Strategy
Thermal Stability Generates NOx and HCl gas upon decomposition[1].Store away from oxidizing agents; ensure terminal disposal via scrubbed incineration.
Chemical Reactivity 2-chloroethyl group can act as an electrophilic alkylating agent.Prevent cross-contamination with strong nucleophiles or bases in waste carboys.
Physical State Solid particulate generation (dust hazard)[1][2].Handle under local exhaust ventilation (fume hood); use wet-wiping for decontamination.

Standard Operating Procedure (SOP): Waste Segregation and Containment

The integrity of the disposal process begins at the bench. Improper segregation is the leading cause of adverse reactions in waste storage areas.

Step-by-Step Containment Protocol:

  • Stream Identification: Verify that the primary waste container is explicitly designated for Halogenated Organic Solids or Halogenated Solvent Waste (if dissolved in a solvent like Dichloromethane).

  • Compatibility Verification: Ensure the waste receptacle is made of compatible material. High-Density Polyethylene (HDPE) or amber borosilicate glass are the industry standards for halogenated organics. Avoid metal containers, as trace moisture can react with degraded halogenated compounds to form corrosive acids that compromise the vessel.

  • Transfer Mechanics: Transfer the solid waste using a static-free, non-sparking spatula. If the material is in a liquid matrix, use a closed-funnel system to minimize vapor release.

  • Headspace Management: Never fill liquid waste carboys beyond 80% capacity. The remaining 20% headspace accommodates vapor pressure fluctuations caused by ambient laboratory temperature changes.

  • Chain of Custody Labeling: Affix a hazardous waste label immediately. The label must explicitly list "3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one" and flag the specific hazards (Toxic, Halogenated).

Accidental Release and Spill Management

In the event of a localized spill during transfer or weighing, immediate and systematic containment is required to prevent aerosolization and respiratory exposure.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate unnecessary personnel from the immediate vicinity and ensure the laboratory's local exhaust ventilation is operating at maximum capacity[1].

  • PPE Donning: Responders must wear chemical-resistant gloves (Nitrile, >0.11mm thickness), a particulate respirator (N95 or P100 if outside a fume hood), and tight-fitting safety goggles.

  • Dry Cleanup (For Solids): Do not use compressed air or dry sweeping, which aerosolizes the powder. Instead, gently sweep or shovel the spill into an appropriate clean, dry, closed container for disposal[1][2]. Alternatively, cover the spill with a damp, inert absorbent pad to suppress dust before collection.

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water, collecting all liquid rinsate into the halogenated waste stream.

Terminal Disposal: High-Temperature Incineration

The only scientifically sound and legally compliant method for the terminal destruction of 3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is high-temperature incineration managed by a licensed hazardous waste contractor[1]. Under no circumstances should this material be disposed of in municipal trash, standard biological waste autoclaves, or poured down the drain.

The Mechanistic Rationale for Incineration: When the waste contractor processes the chemical, it is introduced into a rotary kiln incinerator operating at temperatures exceeding 850°C (and often >1100°C for halogenated streams).

  • Bond Cleavage: The extreme thermal environment provides the activation energy required to completely cleave the robust aromatic ring system and the carbon-chlorine bonds.

  • Flue Gas Scrubbing: Because the combustion of the 2-chloroethyl group yields hydrogen chloride (HCl) gas, the incinerator must be equipped with an afterburner and an alkaline flue gas scrubber[1]. The scrubber sprays a basic solution (such as sodium hydroxide or calcium hydroxide) into the exhaust stream, neutralizing the toxic HCl into benign salt water (e.g., NaCl and H2O) before the exhaust is released into the atmosphere.

DisposalWorkflow Gen Waste Generation (3-(2-Chloroethyl)benzoxazol-2-one) Seg Waste Segregation (Halogenated Organics) Gen->Seg Identify halogen content Cont Containment & Labeling (HDPE / Amber Glass) Seg->Cont Prevent cross-reactions Contractor Licensed Waste Management (Transfer & Transport) Cont->Contractor Chain of custody Incineration High-Temp Incineration (>850°C) Contractor->Incineration Thermal destruction Scrubber Flue Gas Scrubbing (HCl Neutralization) Incineration->Scrubber Exhaust gas treatment

Figure 1: Professional lifecycle and terminal disposal workflow for halogenated benzoxazolone derivatives.

Sources

Personal protective equipment for handling 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static regulatory checklist, but as a dynamic, mechanistic necessity. When handling 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 118361-37-8) [1], understanding the molecular behavior of the compound is the foundation of operational safety.

This compound is a highly valuable bifunctional building block. The benzoxazolone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of autotaxin inhibitors[2] and anti-inflammatory agents[3]. However, the 2-chloroethyl appendage serves as a versatile electrophile. This inherently categorizes the compound as a potential alkylating agent, requiring stringent handling protocols to mitigate exposure and reactivity[4].

The following guide provides a self-validating, causality-driven framework for the safe handling, operational use, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical is hazardous:

  • The Alkylating Hazard (Chloroethyl Group): The primary chloride attached to the ethyl linker is a classic electrophile. In biological systems, it can undergo direct bimolecular nucleophilic substitution ( SN​2 ) with nucleophilic sites on proteins or nucleic acids, leading to covalent alkylation[4].

  • The Irritant Hazard (Benzoxazolone Core): The heterocyclic core is a known irritant to mucosal membranes, eyes, and the respiratory tract[3]. Dust generation during weighing is the primary vector for acute exposure.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for handling alkylating agents. The following matrix outlines the required protective gear and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)The chloroethyl group is lipophilic. Double-gloving ensures that if the primary reaction solvent (e.g., DMF or DMSO) breaches the outer layer, the inner layer provides a critical buffer against dermal alkylation.
Eye & Face ANSI Z87.1 Splash Goggles + Polycarbonate Face ShieldProtects against ocular alkylation and severe irritation during pressurized solvent transfers or rapid gas evolution during quenching.
Body Protection Flame-resistant (FR) lab coat with elastic cuffs; Chemical apronPrevents the accumulation of hazardous dust on personal clothing during dispensing and shields against corrosive base/solvent splashes during synthesis.
Respiratory Class II Type B2 BSC or Ducted Fume Hood (Face velocity >100 fpm)Mitigates the inhalation of irritating dusts. If ventilation is compromised, an elastomeric half-mask with Organic Vapor (OV)/P100 cartridges is strictly required[4].

Operational Protocol: Safe Handling & Experimental Workflow

The most common application of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is the nucleophilic displacement of the chloride to install secondary amines (e.g., morpholine or piperazine derivatives)[2]. The following step-by-step methodology ensures both synthetic success and operator safety.

Step 1: Material Dispensing (Isolation)

  • Ensure the fume hood sash is lowered to the operational mark.

  • Use an anti-static weigh boat and a grounded stainless-steel spatula to weigh the compound.

  • Causality: Static discharge can aerosolize fine powders, increasing inhalation risk. Grounding prevents this dispersion.

Step 2: Dissolution

  • Transfer the solid to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration.

  • Causality: Polar aprotic solvents leave the nucleophile unsolvated, accelerating the desired SN​2 reaction. However, because these solvents also rapidly penetrate human skin, glove integrity at this stage is paramount.

Step 3: Reaction Execution (Nucleophilic Substitution)

  • Under a positive pressure of Argon, add 1.5 equivalents of the desired secondary amine (nucleophile).

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Heat the reaction to 80°C using an aluminum heating block.

  • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during the substitution, driving the reaction forward without competing with the amine for the electrophilic chloroethyl carbon.

Step 4: Reaction Quenching

  • Once TLC or LC-MS indicates complete consumption of the starting material, cool the flask to 0°C.

  • Slowly add saturated aqueous NH4​Cl to quench the reaction.

  • Causality: The mild acidity of NH4​Cl neutralizes the excess DIPEA and unreacted amines, preventing exothermic runaway while precipitating the newly formed benzoxazolone derivative.

Spill Response & Disposal Plan

A spill of an alkylating agent cannot simply be wiped up; it must be chemically neutralized to ensure the hazard is destroyed at the molecular level.

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Neutralize (The Self-Validating Quench): Flood the spill area with a 5% Sodium Thiosulfate ( Na2​S2​O3​ ) solution and let it sit for 15 minutes.

    • Causality: Thiosulfate is a potent, odorless sulfur nucleophile. It rapidly undergoes an SN​2 displacement of the primary chloride on the chloroethyl group, converting the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt. This ensures the hazard is chemically eradicated.

  • Absorb & Dispose: Scoop the neutralized slurry into a designated, wide-mouth hazardous waste container. Label it strictly as "Halogenated Organic Waste - Chemically Quenched."

Workflow Visualization

G A 1. Material Dispensing (Ventilated Enclosure) B 2. Dissolution (Aprotic Solvent e.g., DMF) A->B Transfer E 5. Spill Neutralization (5% Sodium Thiosulfate) A->E Accidental Spill C 3. Nucleophilic Substitution (Inert Atmosphere, Base) B->C Reagent Addition B->E Accidental Spill D 4. Reaction Quenching (Aqueous NH4Cl) C->D Completion F 6. Waste Segregation (Halogenated Organic Waste) D->F Routine Disposal E->F Post-Quench Disposal

Operational workflow and spill response for alkylating benzoxazolones.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.